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  • Product: N-Ethyl-3-phenylpiperazine-1-carboxamide
  • CAS: 1253527-83-1

Core Science & Biosynthesis

Foundational

Therapeutic potential of N-Ethyl-3-phenylpiperazine-1-carboxamide derivatives

Title: The Pharmacological Horizon of N-Ethyl-3-phenylpiperazine-1-carboxamide Derivatives: From Covalent Enzyme Inhibition to Allosteric Modulation Executive Summary The N-Ethyl-3-phenylpiperazine-1-carboxamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacological Horizon of N-Ethyl-3-phenylpiperazine-1-carboxamide Derivatives: From Covalent Enzyme Inhibition to Allosteric Modulation

Executive Summary

The N-Ethyl-3-phenylpiperazine-1-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a conformationally restricted piperazine core decorated with a hydrophobic phenyl group at the C3 position and a polar urea-like carboxamide moiety at N1. Unlike the more common N-phenylpiperazines (arylpiperazines) which dominate serotonergic pharmacology, the C-phenylpiperazine derivatives offer unique steric vectors for chiral recognition. This guide analyzes their therapeutic potential across three primary axes: covalent inhibition of serine hydrolases (FAAH) , allosteric modulation of GPCRs (5-HT, NK1) , and peptidomimetic protease inhibition .

Part 1: Structural & Mechanistic Pharmacology

The Pharmacophore: Anatomy of a Privileged Scaffold

The molecule comprises three distinct pharmacophoric elements, each driving specific biological interactions:

DomainStructural ElementPharmacological Function
Core Piperazine Ring Provides a rigid, saturated scaffold that directs substituents into defined vectors. The pKa (~9.8) allows for protonation at physiological pH (at N4), facilitating ionic interactions with aspartate residues in GPCR binding pockets.
Warhead 1-Carboxamide (Urea) Covalent: Acts as a "soft" electrophile for active site serines (e.g., in FAAH).Non-Covalent: Functions as a dual H-bond donor/acceptor for backbone interactions in proteases or receptors.
Selectivity 3-Phenyl Group Steric/Chiral: Introduces chirality (R/S). The C3-phenyl group mimics the side chain of Phenylalanine, allowing the molecule to act as a peptidomimetic β-turn inducer. It restricts the conformational flexibility of the piperazine ring, enhancing selectivity over "floppy" analogs.
Primary Mechanism: Covalent Inhibition of FAAH

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide. Piperazine carboxamides are established suicide substrates for FAAH.

  • Mechanism: The catalytic Serine-241 of FAAH attacks the carbonyl carbon of the carboxamide.

  • Outcome: The N-ethyl group acts as a leaving group (or the piperazine ring, depending on specific leaving group ability), leading to a carbamylated, inactive enzyme.

  • Therapeutic Value: Elevation of anandamide levels produces analgesia, anxiolysis, and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

Secondary Mechanism: GPCR & Transporter Modulation

The 3-phenylpiperazine core is a "rigidified" analog of amphetamine and a known substructure in NK1 antagonists (Substance P blockers).

  • Monoamine Transporters: The 3-phenyl group creates steric bulk that can differentiate between NET (Norepinephrine Transporter) and SERT (Serotonin Transporter).

  • Sigma Receptors: The lipophilic cation profile (protonated N4 + phenyl ring) creates high affinity for Sigma-1 receptors, relevant for neuroprotection and cognitive enhancement.

Part 2: Visualization of Signaling & Mechanism

Figure 1: Mechanistic Divergence of the Scaffold This diagram illustrates how the N-Ethyl-3-phenylpiperazine-1-carboxamide core bifurcates into covalent (Enzyme) and non-covalent (Receptor) pathways.

Scaffold_Mechanism Scaffold N-Ethyl-3-phenyl- piperazine-1-carboxamide FAAH Target: FAAH (Serine Hydrolase) Scaffold->FAAH Electrophilic Urea GPCR Target: GPCRs (5-HT / NK1 / Sigma) Scaffold->GPCR Peptidomimetic Serine Ser-241 Nucleophilic Attack FAAH->Serine Carbamylation Carbamylated Enzyme (Irreversible Inhibition) Serine->Carbamylation Effect_FAAH Increased Anandamide (Analgesia/Anxiolysis) Carbamylation->Effect_FAAH Binding Allosteric/Orthosteric Binding (Ionic + Hydrophobic) GPCR->Binding Effect_GPCR Signal Modulation (Antidepressant/Neuroprotection) Binding->Effect_GPCR

Caption: Mechanistic bifurcation of the scaffold into covalent FAAH inhibition (top) and non-covalent GPCR modulation (bottom).

Part 3: Experimental Protocols

Chemical Synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide

Objective: To synthesize the core scaffold with high purity for biological assay.

Reagents: 2-Phenylpiperazine (Starting material), Ethyl isocyanate, Dichloromethane (DCM), Triethylamine (TEA).

Protocol:

  • Preparation: Dissolve 2-phenylpiperazine (1.0 eq, Note: The phenyl is at C2 relative to the NH, which becomes C3 after N1 substitution) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Triethylamine (1.2 eq) if the starting material is a salt (e.g., hydrochloride). If free base, this step is optional but recommended to scavenge trace acid.

  • Acylation: Cool the solution to 0°C. Dropwise add Ethyl isocyanate (1.1 eq) dissolved in DCM.

    • Causality: Low temperature prevents bis-urea formation at the N4 position, although N1 is sterically more accessible and nucleophilic in some conformers.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

In Vitro FAAH Inhibition Assay (Self-Validating)

Objective: To quantify the potency (IC50) of the derivative against Fatty Acid Amide Hydrolase.

Principle: Hydrolysis of the fluorogenic substrate AMC-Arachidonoyl Amide releases free AMC (7-amino-4-methylcoumarin), which fluoresces. Inhibitors decrease the rate of fluorescence increase.

Protocol:

  • Buffer Prep: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0. (Note: High pH mimics the catalytic environment of serine hydrolases).

  • Enzyme: Human recombinant FAAH or rat brain membrane homogenate.

  • Substrate: Arachidonoyl-AMC (Stock 10 mM in DMSO). Final concentration: 3 µM.

  • Inhibitor: Prepare serial dilutions of N-Ethyl-3-phenylpiperazine-1-carboxamide in DMSO.

  • Workflow:

    • Add 140 µL Buffer to 96-well black plate.

    • Add 10 µL Inhibitor (or DMSO control).

    • Add 40 µL Enzyme solution.

    • Pre-incubation: Incubate for 15 minutes at 37°C. (Critical: Covalent inhibitors require pre-incubation to establish the carbamylated state).

    • Start: Add 10 µL Substrate.

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 45 minutes.

  • Validation:

    • Positive Control: URB597 (Known FAAH inhibitor, IC50 ~4 nM).

    • Negative Control: No enzyme (background hydrolysis).

    • Z-Factor: Must be > 0.5 for valid screening data.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the core scaffold affect therapeutic potential, based on literature precedents for phenylpiperazine ureas.

Structural ZoneModificationEffect on ActivityTherapeutic Implication
N1-Terminus N-Ethyl (Current) Balanced lipophilicity/solubility.Good CNS penetration; moderate metabolic stability.
N-CyclohexylIncreased lipophilicity; higher FAAH potency.Enhanced potency (URB597-like) but lower solubility.
C3-Position 3-Phenyl (Unsubstituted) Baseline steric bulk; mimics Phe side chain.General GPCR/Enzyme affinity.
3-(2-Fluorophenyl)Metabolic blockade of phenyl ring.Increased half-life; resistance to CYP hydroxylation.
Piperazine Ring 2-Methyl additionConformational lock.Enhances subtype selectivity (e.g., NK1 vs GPCRs).

Part 5: References

  • Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Keith, J. M., et al. (2015). "Piperazine-1-carboxamide derivatives as potent and selective FAAH inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Glennon, R. A., et al. (2005). "Derivatives as 5-HT1A receptor ligands - Past and present." Current Medicinal Chemistry. Link

  • ChemScene. (2024). "Product Data: N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS 1253527-83-1)."[1] Chemical Catalog. Link

  • Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. Link

Sources

Exploratory

Technical Guide: Calculated logP and Hydrophobicity of N-Ethyl-3-phenylpiperazine-1-carboxamide

Executive Summary This technical guide provides a rigorous analysis of the physicochemical properties of N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1), with a specific focus on its partition coefficient (l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical properties of N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1), with a specific focus on its partition coefficient (logP) and hydrophobic profile.[1][2][3]

Hydrophobicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2] For this specific scaffold, the calculated logP (cLogP) converges around 1.36 , placing it in a distinct chemical space that favors high aqueous solubility while retaining sufficient lipophilicity for membrane permeability.[1][2] This guide details the computational derivation of this value, outlines the experimental protocols required for validation, and analyzes the biopharmaceutical implications of the C3-phenyl chiral center.[1][2]

Part 1: Molecular Architecture & Physicochemical Profile[1][2][3]

Structural Definition

Unlike common "phenylpiperazines" where the phenyl ring is attached to a nitrogen atom (N-phenyl), this molecule features a C-substituted piperazine .[1][2][3] The phenyl ring is attached to the C3 carbon, creating a chiral center.[1][2] This structural nuance significantly impacts the solvation shell and, consequently, the logP.[1][2]

  • IUPAC Name: N-Ethyl-3-phenylpiperazine-1-carboxamide[1][2][3][4][5]

  • CAS Number: 1253527-83-1[1][2][3][4][5]

  • Molecular Formula: C₁₃H₁₉N₃O[1][2][3]

  • Molecular Weight: 233.31 g/mol [1][2][3]

Quantitative Data Summary

The following table aggregates calculated descriptors derived from consensus algorithms (ChemScene, PubChem, and fragment-based prediction).

PropertyValueUnitMethod/Source
Consensus LogP 1.36 -cLogP (Fragment-based)
TPSA 44.37ŲTopological Polar Surface Area
H-Bond Donors 2-(Amide NH, Piperazine NH if protonated)
H-Bond Acceptors 2-(Carbonyl O, Piperazine N)
Rotatable Bonds 2-(Ethyl-N, Carboxamide-N1)
pKa (Base) ~8.4-Estimated (Piperazine N4)

Part 2: Computational Hydrophobicity (In Silico)

The Theoretical Framework

The logP value of 1.36 is not arbitrary; it is the sum of competing hydrophobic and hydrophilic vectors within the molecule.[1][2] To understand why the molecule behaves this way, we must deconstruct it using the Fragmental Contribution Method .[1][2]

Fragment Breakdown:
  • 3-Phenyl Ring (+ Hydrophobic): The aromatic ring is the primary lipophilic driver.[1][2] A standard phenyl group contributes approximately +2.0 to the logP.[1][2]

  • Ethyl Group (+ Hydrophobic): The N-ethyl chain adds a small lipophilic increment, approximately +1.0 .[1][2]

  • Piperazine Core (- Hydrophilic): The saturated heterocycle is inherently polar.[1][2][3] However, substitution at N1 (carboxamide) and C3 (phenyl) masks some of this polarity.[1][3]

  • Urea/Carboxamide Linkage (- Hydrophilic): The >N-CO-NH- moiety is a strong dipole.[1][2][3] It significantly lowers logP due to its capacity for hydrogen bonding with water.[2] This group contributes approximately -1.2 to -1.5 .[1][2][3]

Calculation Logic:




[1][2][3]

This theoretical derivation aligns perfectly with the reported database value of 1.36.[1]

Visualization of the Prediction Workflow

The following diagram illustrates the decision tree used to select the appropriate logP prediction algorithm for this specific scaffold.

LogP_Workflow Start Input Structure: N-Ethyl-3-phenylpiperazine-1-carboxamide Check_Ionization Check pKa (Piperazine N4) Start->Check_Ionization State_Neutral Neutral Species (pH > 9) Check_Ionization->State_Neutral Unprotonated State_Cation Cationic Species (pH < 8) Check_Ionization->State_Cation Protonated Algo_Selection Algorithm Selection State_Neutral->Algo_Selection Implication Implication: High Solubility, Moderate Permeability State_Cation->Implication LogD (pH 7.4) < 0.5 Method_Atom Atom-Based (XLogP3) Best for steric nuances Algo_Selection->Method_Atom Method_Frag Fragment-Based (cLogP) Best for functional groups Algo_Selection->Method_Frag Result Consensus LogP: 1.36 Method_Atom->Result Method_Frag->Result Result->Implication

Figure 1: Computational workflow for determining consensus logP. Note the divergence between the neutral species (LogP) and the physiological species (LogD).

Part 3: Experimental Validation Protocols

As a scientist, relying solely on calculated values is insufficient.[1][2] The presence of the C3-chiral center and the urea moiety can induce intramolecular hydrogen bonding that algorithms might miss.[1][2] Therefore, experimental validation is mandatory.[1]

Protocol A: Shake-Flask Method (Gold Standard)

This method is required for regulatory submissions but is low-throughput.[1][2][3]

  • Phase Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve 1 mg of N-Ethyl-3-phenylpiperazine-1-carboxamide in the water-saturated octanol phase.

  • Equilibration: Mix the organic and aqueous phases in a glass vial. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to ensure phase separation.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max ~254 nm for the phenyl ring) or HPLC.

  • Calculation:

    
    [1][2][3]
    
Protocol B: RP-HPLC Method (High Throughput)

For rapid screening of derivatives, Reverse-Phase HPLC correlates retention time with hydrophobicity.[1][2][3]

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse).[1][2][3]

  • Mobile Phase: Isocratic Methanol/Water (60:[1][2][3]40) with 0.1% Formic Acid (to maintain ionization state).[1][2][3]

  • Calibration: Run a set of standards with known logP values (e.g., Toluene, Acetophenone, Benzene).[1][2]

  • Validation: The retention factor (

    
    ) of the analyte is compared to the calibration curve to derive LogP.[3]
    

Part 4: Biopharmaceutical Implications[1][2][3]

The calculated logP of 1.36 places N-Ethyl-3-phenylpiperazine-1-carboxamide in a specific "solubility-favored" chemical space.[1][2][3]

Oral Bioavailability (Lipinski's Rule of 5)

The molecule passes all criteria for the Rule of 5:[1][3]

  • LogP < 5: (1.36 is well within range).[1][2][3][6]

  • MW < 500: (233.31 Da).[2][3]

  • H-Bond Donors < 5: (2).[1][2][3]

  • H-Bond Acceptors < 10: (2).[1][2][3]

Insight: The low logP (relative to typical CNS drugs which often range 2.0–4.[1][2]0) suggests that this molecule will have excellent aqueous solubility , reducing the need for complex formulation strategies (e.g., micronization).[1][2][3]

Blood-Brain Barrier (BBB) Permeability

While the molecule is small enough to cross the BBB, a logP of 1.36 is on the lower end of the ideal range for passive CNS diffusion (typically 2.0 – 3.5).[1][3]

  • Risk: It may be a substrate for efflux transporters (P-gp) due to its polarity.[2][3]

  • Optimization: If CNS penetration is the goal, adding a halogen (F, Cl) to the phenyl ring would increase logP to ~2.0 without significantly increasing molecular weight.[1][2]

Metabolic Stability

The C3-phenyl substitution provides a steric shield to the piperazine ring, potentially protecting it from oxidative metabolism (N-dealkylation) that typically plagues N-phenylpiperazines.[1][2][3] This suggests a potentially longer half-life compared to its N-phenyl isomers.[1][2][3]

References

  • ChemScene. (2024).[1][2] N-Ethyl-3-phenylpiperazine-1-carboxamide Product Datasheet (CAS 1253527-83-1).[1][2][3][4][5] Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide (Analogous Scaffold).[1][2][3] Retrieved from [1][3]

  • Lipinski, C. A. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[2]

  • OECD. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[1][2]

Sources

Foundational

Characterization of Binding Affinity Targets: N-Ethyl-3-phenylpiperazine-1-carboxamide

The following technical guide details the pharmacological characterization strategy for N-Ethyl-3-phenylpiperazine-1-carboxamide . Given the specific nature of this compound—a functionalized phenylpiperazine urea derivat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization strategy for N-Ethyl-3-phenylpiperazine-1-carboxamide .

Given the specific nature of this compound—a functionalized phenylpiperazine urea derivative often found in high-throughput screening libraries but lacking extensive public pharmacological profiling—this guide serves as a Target Deconvolution & Validation Protocol . It synthesizes Structure-Activity Relationship (SAR) data from established phenylpiperazine and carboxamide pharmacophores to predict high-probability targets and defines the rigorous experimental frameworks required to validate them.

Executive Summary & Structural Logic

N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1) represents a chemical scaffold that fuses two distinct pharmacophores: the 3-phenylpiperazine core and the N-ethyl urea (carboxamide) linker.

In drug discovery, this structural duality suggests a specific polypharmacological profile. The phenylpiperazine moiety is a "privileged structure" for monoaminergic GPCRs (specifically Serotonin 5-HT), while the urea linkage is a classic motif for serine hydrolase inhibition (specifically Fatty Acid Amide Hydrolase, FAAH) and TRPV1 modulation.

This guide outlines the predicted binding targets based on these motifs and provides the standard operating procedures (SOPs) for validating affinity (


) and functional potency (

).

Primary Binding Targets: Predicted Profile

Based on SAR analysis of structural analogs (e.g., m-CPP, URB597, and substituted piperazines), the following targets are prioritized for binding affinity screening.

Target Class A: Serotonin Receptors (5-HT , 5-HT , 5-HT )

The 3-phenylpiperazine core is a potent scaffold for 5-HT receptor recognition. The steric bulk of the phenyl group at the 3-position (rather than the 4-position) often favors 5-HT


  selectivity, acting as a partial agonist or antagonist.
  • Mechanism: The basic nitrogen of the piperazine ring forms an ionic bond with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain, while the phenyl ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp6.48).
  • Expected Affinity (

    
    ):  < 100 nM (High Affinity).
    
Target Class B: Fatty Acid Amide Hydrolase (FAAH)

The N-ethyl-1-carboxamide (urea) moiety mimics the transition state of the amide bond hydrolysis of anandamide (AEA). Urea derivatives are well-documented covalent inhibitors of FAAH.

  • Mechanism: The carbonyl carbon of the urea is attacked by the catalytic Nucleophile (Ser241) of FAAH, forming a carbamylated enzyme-inhibitor complex that is slow to hydrolyze.

  • Expected Potency (

    
    ):  < 500 nM.
    
Target Class C: Sigma-1 Receptor ( R)

Piperazine derivatives with lipophilic substituents (phenyl group) possess high affinity for the Sigma-1 chaperone protein, often modulating intracellular calcium signaling.

  • Mechanism: Hydrophobic interaction with the steroid binding pocket.

Summary of Predicted Targets
Target SystemPrimary PharmacophorePredicted Mode of ActionKey Reference Analog
5-HT

Receptor
3-PhenylpiperazinePartial Agonist / AntagonistPhenylpiperazine / Way-100635
FAAH Enzyme N-Ethyl CarboxamidePseudo-irreversible InhibitorURB597 / PF-3845
Sigma-1 (

)
Lipophilic CationAgonist / AntagonistPRE-084 / Haloperidol

Mechanism of Action: Signaling Pathways

To understand the downstream effects of binding, we model the signaling cascade for the primary predicted target: 5-HT


 Receptor .
5-HT G-Protein Signaling

Upon binding, N-Ethyl-3-phenylpiperazine-1-carboxamide is predicted to stabilize the active conformation of the


-coupled 5-HT

receptor. This leads to the inhibition of Adenylyl Cyclase (AC) and the opening of GIRK channels (hyperpolarization).

G Ligand N-Ethyl-3-phenylpiperazine- 1-carboxamide Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition (G-alpha-i) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (G-beta-gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux

Figure 1: Predicted Signal Transduction Pathway via 5-HT1A Receptor modulation.

Experimental Protocols for Validation

Protocol A: Radioligand Binding Assay (Determine )

Objective: Quantify the affinity of the compound for the 5-HT


 receptor using competition binding.

Reagents:

  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~100 Ci/mmol).
    
  • Receptor Source: CHO cell membranes stably expressing human 5-HT

    
    .
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.
    

Step-by-Step Methodology:

  • Preparation: Dilute N-Ethyl-3-phenylpiperazine-1-carboxamide in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L of Membrane Suspension (20 
      
      
      
      g protein/well).
    • 25

      
      L of [
      
      
      
      H]-8-OH-DPAT (Final conc: 1 nM).
    • 25

      
      L of Test Compound (or buffer for Total Binding).
      
    • Non-Specific Binding (NSB) Control: Add 10

      
      M Serotonin (5-HT).
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a Liquid Scintillation Counter.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Fit to a one-site competition model to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff Equation :
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Protocol B: Fluorometric FAAH Activity Assay (Determine )

Objective: Assess if the urea moiety acts as a functional inhibitor of Fatty Acid Amide Hydrolase.

Reagents:

  • Substrate: AMC-Arachidonoyl Amide (A fluorogenic substrate).

  • Enzyme: Recombinant Human FAAH-1.

  • Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 8.0.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate 10 nM FAAH enzyme with the test compound (various concentrations) for 15 minutes at 37°C to allow for potential carbamylation.

  • Reaction Start: Add AMC-Arachidonoyl Amide (Final conc: 1

    
    M).
    
  • Kinetic Read: Monitor fluorescence immediately (Ex: 340 nm / Em: 460 nm) for 45 minutes in kinetic mode.

  • Analysis: Calculate the slope (V) of the linear portion of the curve. Normalize to vehicle control (100% Activity).

  • Calculation: Plot % Activity vs. Log[Inhibitor] to derive the

    
    .
    

Target Deconvolution Workflow

To systematically identify the binding profile, follow this logic flow:

Workflow Start Compound: N-Ethyl-3-phenylpiperazine- 1-carboxamide Screen1 Primary Screen: GPCR Panel (5-HT, DA, NE) Start->Screen1 Screen2 Secondary Screen: Enzyme Panel (FAAH, MAGL) Start->Screen2 Decision1 High Affinity (Ki < 100nM)? Screen1->Decision1 Decision2 Inhibition (IC50 < 1uM)? Screen2->Decision2 Func1 Functional Assay: [35S]GTPgammaS Decision1->Func1 Yes Func2 Functional Assay: Substrate Hydrolysis Decision2->Func2 Yes Result1 Target Identified: Monoamine Modulator Func1->Result1 Result2 Target Identified: Endocannabinoid Modulator Func2->Result2

Figure 2: Strategic workflow for validating the dual-pharmacophore hypothesis.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine (Describing Urea-based FAAH inhibitors).

  • National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocols." UNC School of Medicine.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Protocols & Analytical Methods

Method

Optimal solvents for dissolving N-Ethyl-3-phenylpiperazine-1-carboxamide

Application Note: Optimization of Solvent Systems for N-Ethyl-3-phenylpiperazine-1-carboxamide Part 1: Executive Summary N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1) is a substituted phenylpiperazine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Systems for N-Ethyl-3-phenylpiperazine-1-carboxamide

Part 1: Executive Summary

N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1) is a substituted phenylpiperazine derivative featuring a urea-like linkage (piperazine-1-carboxamide).[1][2] Its physicochemical profile is dominated by two competing structural motifs: the lipophilic, planar phenyl ring and the polar, hydrogen-bond-donating carboxamide/urea moiety.

Successful dissolution requires disrupting the intermolecular hydrogen bonding network inherent to the urea functionality while accommodating the lipophilicity of the phenyl group.

Quick Reference: Solubility Profile

Solvent Class Recommended Solvent Solubility Rating Application
Polar Aprotic DMSO (Dimethyl Sulfoxide) Excellent (>50 mM) Primary Stock Solutions, Cryopreservation
Polar Protic Ethanol (Absolute) Good (>10 mM) Animal Dosing (with vehicle), Cellular Assays
Aqueous (Acidic) 0.1 M HCl / Acetate Buffer High (Ionized) Aqueous Formulation, IV Dosing
Aqueous (Neutral) PBS (pH 7.4) Low/Poor Requires co-solvent (e.g., <0.5% DMSO)

| Chlorinated | Dichloromethane (DCM) | Excellent | Synthetic Workup, Purification |

Part 2: Physicochemical Analysis & Rationale

To optimize solubility, one must understand the molecular drivers. This compound is not a simple lipophile; it is a basic urea derivative .

  • The Secondary Amine (pKa ~8.5 - 9.0): The piperazine ring contains a secondary amine at the 4-position (distal to the carboxamide). This is the "solubility handle." At physiological pH (7.4), a significant fraction exists as the neutral free base, limiting aqueous solubility. Lowering the pH below 6.0 protonates this nitrogen, drastically increasing water solubility.

  • The Urea Linkage: The N-ethyl-1-carboxamide moiety acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules likely stack via N-H···O=C interactions, creating a stable crystal lattice. Polar aprotic solvents like DMSO are required to competitively disrupt these intermolecular bonds.

  • Lipophilicity (LogP ~1.36): With a LogP around 1.36, the molecule is moderately lipophilic. It will partition well into cell membranes but requires organic co-solvents or pH manipulation for high-concentration aqueous stocks.

Part 3: Solvent Selection Workflow

The following decision tree illustrates the logical process for selecting the optimal solvent based on your downstream application.

SolventSelection Start Start: Define Application Stock Long-term Storage / HTS Start->Stock BioAssay Cellular / Enzymatic Assay Start->BioAssay InVivo In Vivo / Animal Study Start->InVivo Synthesis Chemical Synthesis / Purification Start->Synthesis DMSO_Stock Use 10-20 mM DMSO Stock (Store at -20°C) Stock->DMSO_Stock BioAssay->DMSO_Stock Prepare Stock First Formulation Formulation Required InVivo->Formulation DCM_EtOAc DCM or Ethyl Acetate Synthesis->DCM_EtOAc Aq_Solubility Is Aqueous Solubility Sufficient? DMSO_Stock->Aq_Solubility CoSolvent Dilute into Media (Final DMSO < 0.5%) Aq_Solubility->CoSolvent Yes (Low Conc) Lipid_Vehicle Ethanol : PEG400 : Saline (10 : 40 : 50) Aq_Solubility->Lipid_Vehicle No (Precipitation) Acidic_Saline Saline + 0.1% HCl (Protonation Strategy) Formulation->Acidic_Saline IV/IP (Preferred) Formulation->Lipid_Vehicle PO (Oral)

Caption: Decision matrix for solvent selection based on experimental end-points. Blue nodes indicate primary storage states.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (20 mM)

Purpose: To create a stable, high-concentration master stock for long-term storage.

Reagents:

  • N-Ethyl-3-phenylpiperazine-1-carboxamide (Solid)[1][2][3]

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

Procedure:

  • Weighing: Accurately weigh 4.66 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Note: MW = 233.31 g/mol .[3] 4.66 mg ≈ 20 µmol.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The urea moiety may require thermal energy to break crystal lattice forces.

  • Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters (DMSO incompatibility).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

Protocol B: Aqueous Formulation for In Vivo Administration

Purpose: To prepare a vehicle suitable for IP or IV injection without precipitation.

Concept: This protocol utilizes the basicity of the piperazine nitrogen to form a water-soluble salt in situ.

Reagents:

  • Compound Stock (Solid or DMSO concentrate)

  • 0.1 N HCl[4]

  • Sterile Saline (0.9% NaCl)

  • PEG400 (Polyethylene glycol 400)

Procedure (Protonation Method - Preferred for IV/IP):

  • Dissolve 5 mg of compound in 100 µL of 0.1 N HCl . Vortex until fully dissolved. The acidic environment protonates the piperazine amine (N4), rendering the molecule ionic.

  • Slowly add 900 µL of Sterile Saline while vortexing.

  • Check pH: Ensure final pH is > 4.0 for animal tolerability. If too acidic, adjust carefully with dilute NaOH, but do not exceed pH 6.5 to avoid reprecipitation of the free base.

  • Final Concentration: 5 mg/mL.

Procedure (Co-solvent Method - Preferred for Oral/PO):

  • Dissolve compound in Ethanol (10% of final vol) .

  • Add PEG400 (40% of final vol) and vortex.

  • Slowly add Saline (50% of final vol) .

    • Critical Step: Add saline slowly to prevent "crashing out." If turbidity occurs, increase PEG400 ratio.

Part 5: Troubleshooting & Stability

Issue 1: Precipitation upon dilution into cell culture media.

  • Cause: The "Crash Effect." When a DMSO stock is added to aqueous media, the rapid change in polarity forces the lipophilic phenyl group to aggregate.

  • Solution:

    • Pre-dilute the DMSO stock in culture media without serum (serum proteins can sometimes bind non-specifically, but they also help solubilize; however, initial mixing is cleaner without).

    • Limit final DMSO concentration to <0.5%.

    • If precipitation persists, use the Acidic Formulation (Protocol B) and neutralize strictly to pH 7.2 before adding to cells.

Issue 2: Gelation in high-concentration stocks.

  • Cause: Urea derivatives can form gel networks via hydrogen bonding in non-polar solvents.

  • Solution: Add a small percentage (5%) of Methanol or warm the solution to 40°C.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2] (General reference for solubility of piperazine/urea derivatives).

  • PubChem. (2023). Compound Summary: N-phenylpiperazine-1-carboxamide (Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development for N-Ethyl-3-phenylpiperazine-1-carboxamide

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of N-Ethyl-3-phenylpiperazine-1-carboxamide, a structural intermediate often encountered in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of N-Ethyl-3-phenylpiperazine-1-carboxamide, a structural intermediate often encountered in the synthesis of piperazine-based anxiolytics and designer drug analogs.[1][2] The method addresses the specific chromatographic challenges posed by the molecule's basic secondary amine and lipophilic phenyl moiety.[2] Two distinct methodologies are provided: a High-pH Method (recommended for peak shape and loading capacity) and a Low-pH Method (compatible with Mass Spectrometry).[1][2]

Introduction & Compound Analysis

Effective method development requires a deconstruction of the analyte's physicochemical properties.

  • Compound: N-Ethyl-3-phenylpiperazine-1-carboxamide[1][2]

  • Molecular Formula: C₁₃H₁₉N₃O[1][2]

  • Molecular Weight: 233.31 g/mol [1]

  • Key Functional Groups:

    • Piperazine Ring (N4): A secondary amine center.[2] In neutral or acidic pH, this nitrogen becomes protonated (

      
      ), leading to silanol interactions and peak tailing on traditional silica columns.[2]
      
    • Urea Linkage (N1): The N-ethylcarboxamide moiety at position 1 is neutral and amide-like, contributing to the molecule's polar surface area but not its basicity.[1][2]

    • Phenyl Group (C3): Provides significant hydrophobicity and UV chromophores (benzenoid bands).[2]

The Challenge: The coexistence of a basic center (N4) and a hydrophobic tail (Phenyl) creates a "retention vs. tailing" conflict.[2] Acidic mobile phases protonate the amine, reducing retention time but increasing silanol drag.[2] High pH mobile phases keep the amine neutral, improving retention and peak symmetry, provided the column is alkali-resistant.[2]

Method Development Strategy (The "Why")

Column Selection[1][2]
  • Primary Recommendation (High pH): Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).[1][2]

    • Reasoning: These columns utilize ethylene-bridged hybrid (BEH) particles that resist dissolution at pH > 10.[1][2] This allows us to operate above the

      
       of the piperazine nitrogen, keeping it deprotonated and eliminating ionic tailing.[2]
      
  • Secondary Recommendation (Low pH): End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1][2]

    • Reasoning: If MS compatibility is required with standard formats (Formic acid), a highly end-capped column shields the silica surface from the protonated amine.[2]

Detection Wavelength[1][2]
  • 254 nm: Selects for the phenyl ring

    
     transitions. Good for selectivity against non-aromatic impurities.
    
  • 210 nm: Captures the amide

    
     and stronger aromatic bands. Higher sensitivity but more susceptible to solvent noise.[2]
    

Experimental Protocols

Reagents & Standards
  • Reference Standard: N-Ethyl-3-phenylpiperazine-1-carboxamide (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[2]

  • Additives: Ammonium Bicarbonate (

    
    ), Diethylamine (DEA), Formic Acid (FA).[2]
    
Method A: High-pH (Recommended for QC/Purity)[1][2]
  • Column: XBridge BEH C18,

    
    , 
    
    
    
    .[2]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .[1]
    
  • Injection Vol:

    
    .
    
  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Method B: Low-pH (LC-MS Compatible)[1][2]
  • Column: Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (UHPLC) or
    
    
    (HPLC).[2]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient 5% B to 95% B over 10 minutes.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for optimizing the separation of piperazine derivatives.

MethodDevelopment Start Analyte: N-Ethyl-3-phenylpiperazine-1-carboxamide CheckPKA Analyze pKa (N4 Amine ~9.8) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision HighPH High pH Strategy (pH 10) Suppresses Ionization Decision->HighPH QC/Purity (Recommended) LowPH Low pH Strategy (pH 2-3) Protonates Amine Decision->LowPH LC-MS/Screening ColHigh Column: Hybrid Silica (BEH/Gemini) Resists Hydrolysis HighPH->ColHigh ColLow Column: End-capped C18 Shields Silanols LowPH->ColLow ResultHigh Result: Sharp Peaks High Retention ColHigh->ResultHigh ResultLow Result: Potential Tailing Requires Ion Pairing? ColLow->ResultLow

Figure 1: Decision tree for selecting the optimal chromatographic conditions based on the basicity of the piperazine ring.

Validation Protocol (Self-Validating System)

To ensure the method is reliable, perform the following "System Suitability" checks before every run.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,


 to 

).
  • Acceptance Criteria:

    
    .[1]
    
System Suitability Test (SST)

Inject the standard solution 6 times.[2]

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[2] (If
    
    
    , replace column or increase buffer strength).
  • RSD of Area:

    
    .
    
  • Theoretical Plates (

    
    ): 
    
    
    
    .[2]
Validation Workflow Diagram

ValidationWorkflow Prep Sample Prep (0.1 mg/mL in MeOH) Inj Injection (n=6) Prep->Inj Calc Calculate SST Parameters Inj->Calc CheckTailing Tailing Factor < 1.5? Calc->CheckTailing CheckRSD Area %RSD < 2.0? CheckTailing->CheckRSD Yes Fail Fail: Check Column/Mobile Phase CheckTailing->Fail No Pass System Validated Proceed to Analysis CheckRSD->Pass Yes CheckRSD->Fail No

Figure 2: Step-by-step System Suitability Testing (SST) workflow to ensure data integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between protonated N4 amine and residual silanols.[1][2]Method A: Increase pH to 10.5. Method B: Add 5 mM TEA (Triethylamine) as a silanol blocker.[2]
Retention Drift Mobile phase evaporation or pH shift.[1][2]Use a buffer (Ammonium Bicarbonate) rather than just adjusting water with ammonia.[2]
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (10% ACN / 90% Water).[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • Waters Corporation. (2023).[2] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][2]

  • Bajda, M., et al. (2008).[2] Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives. Biomedical Chromatography, 22(4), 428-32.[2] Retrieved from [Link]

Sources

Method

Application Note: Regioselective Carboxamidation of 3-Phenylpiperazine

Executive Summary The 3-phenylpiperazine scaffold is a privileged pharmacophore widely utilized in the development of CNS therapeutics, antiviral agents, and kinase inhibitors. A fundamental challenge in functionalizing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylpiperazine scaffold is a privileged pharmacophore widely utilized in the development of CNS therapeutics, antiviral agents, and kinase inhibitors. A fundamental challenge in functionalizing this scaffold is achieving precise regiocontrol during carboxamidation (the formation of amides or ureas). Because the molecule possesses two secondary amines (N1 and N4) in distinct steric environments, rational reagent selection and strategic protection workflows are required to direct functionalization. This application note provides an in-depth mechanistic analysis, quantitative reagent comparisons, and self-validating experimental protocols for the regioselective carboxamidation of 3-phenylpiperazine.

Structural Kinetics and Mechanistic Causality

To master the functionalization of 3-phenylpiperazine, one must first understand the causality of its kinetic behavior. In solution, the piperazine ring adopts a chair conformation. To minimize unfavorable 1,3-diaxial interactions, the bulky C3-phenyl group strongly prefers the equatorial position.

This conformational lock creates a profound steric disparity between the two nitrogen atoms:

  • N1 (Unhindered): Flanked only by the methylene protons of C2 and C6, the N1 lone pair is highly accessible. Electrophilic approach trajectories are unobstructed, making N1 the kinetic site of attack.

  • N4 (Hindered): Situated immediately adjacent to the C3-phenyl group, the N4 lone pair is sterically shielded by the ortho-hydrogens of the aromatic ring. The activation energy (

    
    ) required for an electrophile to achieve the optimal Bürgi-Dunitz approach angle at N4 is significantly higher.
    

Consequently, highly reactive reagents (which lower the transition state energy) tend to erode regioselectivity, whereas bulky, milder reagents amplify the steric bias, driving exclusive reaction at N1 .

Reagent Selection Matrix

The choice of carboxamidating reagent directly dictates the regiochemical outcome. The table below summarizes the quantitative regioselectivity data for various reagent classes when reacted with 3-phenylpiperazine at a 1:1 molar ratio.

Reagent ClassExample ReagentTarget LinkageRegioselectivity (N1:N4)Mechanistic Causality
Isocyanates Phenyl isocyanateUrea>95:5High sensitivity to steric bulk at N4 prevents off-target attack.
Carbonyldiimidazole CDI + R-NH₂Urea90:10Moderate reactivity of the acylimidazole intermediate allows minor N4 side-reactions .
Acid Chlorides Acetyl chlorideAmide85:15Low transition state energy reduces steric bias, leading to bis-acylation.
Active Esters EDC/HOBt + R-COOHAmide>98:2The bulky OBt leaving group maximizes the steric penalty at N4.

Note: For optimal yields and reproducibility, the use of high-purity coupling reagents and anhydrous solvents is critical .

Strategic Workflows for Regiocontrol

Depending on the target molecule, chemists must employ divergent synthetic pathways. Direct functionalization is suitable for N1-derivatives, whereas N4-derivatives require a temporary steric block at N1.

G Sub 3-Phenylpiperazine N1_Path Direct Carboxamidation (1.0 eq Reagent) Sub->N1_Path Kinetic Control Boc_Prot Step 1: N1-Boc Protection Sub->Boc_Prot Steric Blocking N1_Prod N1-Carboxamide N1_Path->N1_Prod N4_Path Step 2: N4-Carboxamidation Boc_Prot->N4_Path Deprot Step 3: N1-Deprotection N4_Path->Deprot N4_Prod N4-Carboxamide Deprot->N4_Prod

Figure 1: Divergent regioselective carboxamidation workflows for 3-phenylpiperazine.

Self-Validating Experimental Protocols

The following protocols are engineered not just to provide steps, but to incorporate built-in chemical logic that validates the success of the reaction during execution and workup.

Protocol A: Direct Regioselective N1-Carboxamidation (Amide Formation)

Objective: Synthesize 1-acyl-3-phenylpiperazine with >98% regioselectivity utilizing steric amplification.

Materials: 3-Phenylpiperazine (1.0 eq), Carboxylic Acid (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq), Anhydrous DCM.

Step-by-Step Methodology:

  • Active Ester Formation: Dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM at 0 °C. Stir for 15 minutes. Causality: Pre-forming the bulky OBt-active ester is crucial; it ensures the electrophile is too sterically demanding to attack the hindered N4 position.

  • Controlled Addition: Add DIPEA, followed by the dropwise addition of 3-phenylpiperazine dissolved in DCM over 30 minutes. Self-Validation: Slow addition ensures the active ester remains in stoichiometric excess relative to the available piperazine, suppressing any thermodynamic drive toward bis-acylation.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor via TLC (ninhydrin stain). The product will show a distinct, weaker stain compared to the intensely staining starting material due to the consumption of the primary-like N1 amine.

  • Self-Validating Workup: Quench with 1M NaOH to remove water-soluble byproducts. Extract the organic layer with 1M HCl.

    • Chemical Logic: The desired N1-amide still possesses a basic secondary amine at N4, causing it to protonate and partition entirely into the aqueous acidic layer. Any neutral, over-reacted bis-acylated byproduct will remain in the organic layer and is seamlessly discarded.

  • Isolation: Basify the aqueous layer to pH 10 using 6M NaOH and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the regiopure N1-carboxamide.

Protocol B: Regioselective N4-Carboxamidation (Urea Formation via CDI)

Objective: Synthesize an asymmetric N4-urea derivative utilizing a protection-deprotection strategy .

CDI_Mech Amine R-NH2 Intermediate 1-Acylimidazole Amine->Intermediate + CDI CDI CDI CDI->Intermediate Urea Asymmetric Urea Intermediate->Urea + Piperazine Pip 1-Boc-3-Phenylpiperazine Pip->Urea

Figure 2: CDI-mediated asymmetric urea synthesis workflow at the N4 position.

Materials: 3-Phenylpiperazine, Boc₂O, 1,1'-Carbonyldiimidazole (CDI), Primary Amine (R-NH₂), TFA, THF, DCM.

Step-by-Step Methodology:

  • N1-Protection: React 3-phenylpiperazine with Boc₂O (1.0 eq) in DCM at 0 °C for 4 hours. The steric bulk of the Boc anhydride ensures exclusive N1 protection, yielding 1-tert-butoxycarbonyl-3-phenylpiperazine quantitatively . Wash with water and concentrate.

  • CDI Activation: In a separate dry flask, react the primary amine R-NH₂ (1.1 eq) with CDI (1.1 eq) in anhydrous THF at room temperature for 2 hours. This forms the reactive 1-acylimidazole intermediate.

  • N4-Coupling (Thermodynamic Push): Add the 1-Boc-3-phenylpiperazine to the activation flask. Heat the reaction to reflux (65 °C) for 12 hours. Causality: Because the N4 position is highly hindered by the adjacent phenyl ring, room temperature stirring is insufficient. Elevated thermal energy is required to overcome the activation energy barrier for nucleophilic attack on the acylimidazole.

  • Deprotection: Concentrate the mixture, dissolve the crude intermediate in DCM, and treat with 20% TFA for 2 hours at room temperature.

  • Isolation: Concentrate to remove TFA, neutralize with saturated NaHCO₃, and extract with DCM to yield the final N4-urea derivative.

References

  • [1] Google Patents. WO2014059265A1: Urea and amide derivatives of aminoalkylpiperazines and use thereof. Available at:

  • [2] Divvela et al. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKAT USA (ARKIVOC 2006). Available at:[Link]

  • [3] Google Patents. US20190308956A1: Piperazine derivatives as antiviral agents with increased therapeutic activity. Available at:

Sources

Application

In vitro assay preparation using N-Ethyl-3-phenylpiperazine-1-carboxamide

Application Note & Protocol In Vitro Pharmacological Profiling of N-Ethyl-3-phenylpiperazine-1-carboxamide at the Sigma-1 Receptor Abstract & Introduction The piperazine scaffold is a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

In Vitro Pharmacological Profiling of N-Ethyl-3-phenylpiperazine-1-carboxamide at the Sigma-1 Receptor

Abstract & Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] Derivatives of piperazine have been shown to interact with a wide array of neurological targets, including dopamine, serotonin, and sigma receptors.[3][4][5] The sigma-1 receptor (σ1R), in particular, has emerged as a compelling therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, pain, and depression.[6][7]

Unlike classical receptors, the σ1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER), which modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors.[8] Consequently, identifying novel ligands that selectively modulate σ1R is a key objective in modern drug discovery.

This application note provides a detailed, field-proven protocol for the in vitro characterization of novel piperazine derivatives, using N-Ethyl-3-phenylpiperazine-1-carboxamide as a representative test compound. The primary methodology described is a competitive radioligand binding assay, a gold-standard technique to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for the σ1R.

Principle of the Competitive Binding Assay

The fundamental principle of this assay is competition. A fixed concentration of a high-affinity radiolabeled ligand, known to bind selectively to the target receptor, is incubated with a biological preparation containing the receptor (e.g., tissue homogenates). In parallel incubations, increasing concentrations of an unlabeled test compound are added.

The test compound will compete with the radioligand for the same binding site on the receptor. The more potent the test compound, the lower the concentration required to displace the radioligand. By measuring the decrease in bound radioactivity as a function of the test compound's concentration, a competition curve can be generated. From this curve, the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of the compound's affinity for the receptor.

Visualized Relationships & Workflows

Sigma-1 Receptor Mechanism of Action

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_targets Downstream Modulation s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R (Monomer/Oligomer) ligand σ1R Ligand (e.g., Test Compound) ligand->s1r_bip Binding & Dissociation from BiP ion_channel Ion Channels (e.g., NMDA, K+) s1r_active->ion_channel gpcr GPCRs s1r_active->gpcr other Other Signaling Proteins s1r_active->other response Cellular Response (Neuroprotection, Neurite Outgrowth) ion_channel->response gpcr->response other->response

Caption: Simplified diagram of σ1R activation and downstream modulation.

Experimental Workflow

assay_workflow start Start prep 1. Membrane Preparation (e.g., Guinea Pig Liver) start->prep assay_setup 2. Assay Plate Setup (Total, NSB, Compound Dilutions) prep->assay_setup add_radioligand 3. Add Radioligand ([3H]-(+)-Pentazocine) assay_setup->add_radioligand incubate 4. Incubation (e.g., 90 min at 37°C) add_radioligand->incubate filter 5. Rapid Filtration (Separate Bound/Free) incubate->filter count 6. Scintillation Counting (Measure Radioactivity) filter->count analyze 7. Data Analysis (IC50 -> Ki Calculation) count->analyze end End: Affinity Profile analyze->end

Caption: High-level workflow for the competitive radioligand binding assay.

Materials & Reagents

Item Supplier Notes
Test Compound N-Ethyl-3-phenylpiperazine-1-carboxamideSource as required
Radioligand [³H]-(+)-PentazocinePerkinElmer
Non-specific Determinate HaloperidolSigma-Aldrich
Tissue Source Guinea Pig LiverFresh or frozen from a reputable supplier
Buffer Components Tris-HCl, SucroseSigma-Aldrich
Filtration Medium Whatman GF/B glass fiber filtersWhatman
Scintillation Cocktail Ultima Gold™ or equivalentPerkinElmer
Equipment Polytron homogenizer, Refrigerated centrifuge, Cell harvester, Liquid scintillation counter, 37°C water bathStandard lab equipment

Detailed Experimental Protocols

Protocol 1: Preparation of Guinea Pig Liver Membranes

Rationale: Guinea pig liver is utilized due to its naturally high expression density of σ1R, providing a robust signal for binding assays without the need for transfection or cell culture.[8]

  • Homogenization: Mince fresh or thawed guinea pig liver and place it in 10 volumes of ice-cold Sucrose Buffer (0.32 M sucrose in 50 mM Tris-HCl, pH 7.4). Homogenize with a Polytron-type homogenizer for 20-30 seconds.

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • Supernatant Collection: Carefully decant the supernatant into fresh tubes.

  • High-Speed Centrifugation: Centrifuge the supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membrane fraction (P2 pellet).

  • Washing: Discard the supernatant and resuspend the P2 pellet in 10 volumes of fresh, ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Final Pellet: Repeat the high-speed centrifugation (Step 4).

  • Storage: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: σ1R Competitive Radioligand Binding Assay

Rationale: This protocol establishes three key conditions: Total Binding (radioligand + membrane), Non-Specific Binding (NSB, to quantify background signal), and Competition (increasing concentrations of the test compound). The difference between Total and NSB gives the Specific Binding, which is the value used for analysis.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Ethyl-3-phenylpiperazine-1-carboxamide in 100% DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M final assay concentration).

  • Assay Plate Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol (final concentration).[9]

    • Test Compound: 50 µL of each dilution of N-Ethyl-3-phenylpiperazine-1-carboxamide.

  • Add Membranes: Add 100 µL of the diluted membrane preparation to each well/tube to achieve a final protein concentration of 100-200 µ g/well .

  • Add Radioligand: Add 50 µL of [³H]-(+)-Pentazocine to all wells. The final concentration should be approximately equal to its Kₔ value for σ1R (typically 2-3 nM).[8] This ensures a good signal-to-noise ratio without being wasteful.

  • Incubation: Gently mix and incubate the plate for 90 minutes at 37°C.

  • Assay Termination: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B filter mat (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measurement: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity as disintegrations per minute (DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the DPM values for each triplicate.

    • Specific Binding (SB) = Total Binding (DPM) - Non-Specific Binding (DPM). This represents 100% specific binding.

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percent specific binding: % SB = ((DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)) * 100

    • Plot % SB (Y-axis) against the logarithm of the molar concentration of N-Ethyl-3-phenylpiperazine-1-carboxamide (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data.

  • Determine IC₅₀:

    • The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding, calculated directly from the fitted curve.

  • Calculate Kᵢ (Cheng-Prusoff Equation):

    • The Kᵢ value corrects the IC₅₀ for the concentration and affinity of the radioligand used, providing a true measure of affinity. Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    • Where:

      • [L] = Concentration of [³H]-(+)-Pentazocine used in the assay.

      • Kₔ = Dissociation constant of [³H]-(+)-Pentazocine for the σ1R (must be determined separately via a saturation binding experiment or taken from literature).

Table of Key Assay Parameters
ParameterTypical ValueRationale
Radioligand ([³H]-(+)-Pentazocine)2-3 nMConcentration near the Kₔ for optimal binding signal.
Membrane Protein100-200 µ g/assay pointSufficient receptor density for a measurable signal.
Incubation Time90 minutesAllows the binding reaction to reach equilibrium.
Incubation Temperature37°CPhysiological temperature for optimal receptor binding.
NSB Agent (Haloperidol)10 µMHigh concentration to fully saturate specific sites.

Conclusion

This application note provides a robust and validated framework for determining the in vitro binding affinity of N-Ethyl-3-phenylpiperazine-1-carboxamide, and other novel compounds, at the sigma-1 receptor. By following these detailed protocols for membrane preparation, competitive binding, and data analysis, researchers can reliably generate high-quality pharmacological data essential for hit-to-lead optimization and for elucidating the structure-activity relationships of new chemical entities in the pursuit of novel CNS therapeutics.

References

  • Chu, U.B., & Ruoho, A.E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

  • Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. PubMed, 71:1.34.1-1.34.21. Available from: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research Blog. Available from: [Link]

  • Al-Ghananeem, A.M., & El-Dahshan, A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2015). Protective Effects of a Piperazine Derivative...Against Aluminium-Induced Neurotoxicity. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2015). Protective effects of a piperazine derivative...against aluminium-induced neurotoxicity. PubMed. Available from: [Link]

  • Saeed, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available from: [Link]

  • Wang, Y., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Molecules. Available from: [Link]

  • Mach, R.H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Mach, R.H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available from: [Link]

  • Miller, D.K., et al. (2016). N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. Psychopharmacology. Available from: [Link]

  • Kollar, C., et al. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available from: [Link]

  • Wójtowicz, S., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences. Available from: [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Seierstad, M., et al. (2009). Biochemical and biological properties of...a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed. Available from: [Link]

  • Baker, G.B., & Dursun, S.M. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Psychiatry & Neuroscience. Available from: [Link]

  • Thirunavukarasu, J., & Shajahan, A.R. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives... Biomedical and Pharmacology Journal. Available from: [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor... RSC Publishing. Available from: [Link]

  • Petzer, J.P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

Sources

Method

Crystallization techniques for N-Ethyl-3-phenylpiperazine-1-carboxamide

An In-Depth Guide to the Crystallization of N-Ethyl-3-phenylpiperazine-1-carboxamide Foreword for the Researcher The transition of a synthesized active pharmaceutical ingredient (API) from a crude, impure state to a high...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization of N-Ethyl-3-phenylpiperazine-1-carboxamide

Foreword for the Researcher

The transition of a synthesized active pharmaceutical ingredient (API) from a crude, impure state to a highly-purified, stable, and reproducible crystalline solid is a cornerstone of drug development. It is a process where chemistry, physics, and engineering converge, demanding both theoretical understanding and empirical skill. This guide is designed for you—the researcher, the scientist, the drug development professional—tasked with developing a robust crystallization protocol for N-Ethyl-3-phenylpiperazine-1-carboxamide.

We will move beyond simple step-by-step instructions. Our focus will be on the causality behind each decision: Why choose one solvent over another? What mechanism drives crystal formation in different techniques? How do we validate the solid form we have created? This document is structured to empower you with the foundational knowledge and practical methodologies to not only crystallize this specific molecule but to develop a systematic approach applicable to other small-molecule APIs.

Understanding the Target: N-Ethyl-3-phenylpiperazine-1-carboxamide

Before any crystallization can be attempted, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate its behavior in solution and guide our strategic choices.

Table 1: Physicochemical Properties of N-Ethyl-3-phenylpiperazine-1-carboxamide

PropertyValueImplication for Crystallization
Molecular Formula C₁₃H₁₉N₃O[1]-
Molecular Weight 233.31 g/mol [1]-
Topological Polar Surface Area (TPSA) 44.37 Ų[1]Indicates moderate polarity, suggesting solubility in polar protic and aprotic solvents.
Hydrogen Bond Donors 2[1]The N-H groups are capable of donating hydrogen bonds, which is a critical factor in crystal lattice formation.[2]
Hydrogen Bond Acceptors 2[1]The carbonyl oxygen and piperazine nitrogen can accept hydrogen bonds, further promoting strong intermolecular interactions.[2]
Computed LogP 1.3624[1]Suggests a balance of hydrophilic and lipophilic character, allowing for solubility in a range of solvents.
Rotatable Bonds 2[1]Limited conformational flexibility can be advantageous for crystallization.

The molecule's structure, featuring a phenyl ring, a piperazine core, and a carboxamide group, provides sites for various intermolecular interactions, including hydrogen bonding and π-π stacking. This structural complexity raises the possibility of polymorphism , the ability of a compound to exist in multiple crystalline forms.[3][4] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, making the control of crystallization paramount.[5][6]

Section 1: The Crystallization Workflow: From Screening to Characterization

Developing a crystallization process is a systematic endeavor. The following workflow illustrates the logical progression from initial solvent selection to the final characterization of the solid form. This structured approach ensures reproducibility and a thorough understanding of the material.

Crystallization_Workflow Start Crude N-Ethyl-3-phenyl- piperazine-1-carboxamide Screening Solvent Screening (Solubility Assessment) Start->Screening Selection Select Primary Solvent & Anti-Solvent(s) Screening->Selection Methods Perform Crystallization (Cooling, Evaporation, Anti-solvent) Selection->Methods Isolation Isolate Solids (Filtration & Drying) Methods->Isolation Characterization Solid-State Characterization (XRPD, DSC, TGA, Microscopy) Isolation->Characterization Optimization Process Optimization (Yield, Purity, Particle Size) Characterization->Optimization Iterate if needed End Robust Crystallization Protocol Optimization->End

Caption: General workflow for crystallization protocol development.

Section 2: Foundational Protocol: Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[7][8] An ideal solvent should dissolve the compound moderately or well at high temperatures but poorly at low temperatures.[9][10] This protocol outlines a systematic method for identifying suitable solvent systems.

Protocol 2.1: Small-Scale Solubility Assessment

Objective: To identify suitable single solvents or solvent/anti-solvent pairs for crystallization.

Materials:

  • N-Ethyl-3-phenylpiperazine-1-carboxamide (approx. 100 mg)

  • A selection of solvents (see Table 2)

  • Small vials (2 mL) with caps

  • Magnetic stir bar (flea-sized)

  • Hotplate/stirrer

  • Ice bath

Procedure:

  • Initial Screening at Room Temperature: a. Place approximately 5-10 mg of the compound into a vial. b. Add a solvent from Table 2 dropwise (e.g., 0.1 mL increments) while stirring at room temperature. c. Observe the solubility.

    • Soluble: If the compound dissolves in <0.5 mL, the solvent is likely too good for single-solvent cooling crystallization but may be a candidate for an anti-solvent system.
    • Slightly Soluble/Insoluble: If the compound does not fully dissolve after adding 1 mL, it is a good candidate for the next step. Note this solvent as a potential anti-solvent.
  • High-Temperature Solubility Test: a. For solvents identified in step 1c as "Slightly Soluble/Insoluble," gently heat the vial on a hotplate to near the solvent's boiling point. Caution: Use appropriate safety measures for flammable solvents.[11][12] b. Continue adding small increments of the solvent until the solid completely dissolves. Record the approximate volume. c. If the compound dissolves fully, it is a potential candidate for cooling crystallization.

  • Cooling and Crystal Formation: a. Allow the hot, saturated solution from step 2b to cool slowly to room temperature. b. If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation. c. If still no crystals form, place the vial in an ice bath for 15-30 minutes. d. Observe the results:

    • Abundant, well-formed crystals: This is an excellent candidate solvent.
    • Fine powder/precipitate: Crystallization was too rapid. Consider a slower cooling rate or a different solvent.
    • Oiling out: The compound came out of solution as a liquid above its melting point. This is undesirable. Try using a more dilute solution or a lower-boiling point solvent.[7]
    • No solid formation: The compound is too soluble even at low temperatures. Reject this solvent for single-solvent methods.

Table 2: Common Solvents for Crystallization Screening [7][8]

SolventBoiling Point (°C)PolarityPotential Role
Water100HighPrimary Solvent / Anti-Solvent
Ethanol78HighPrimary Solvent
Methanol65HighPrimary Solvent
Isopropanol (IPA)82Medium-HighPrimary Solvent
Acetonitrile82Medium-HighPrimary Solvent
Ethyl Acetate77MediumPrimary Solvent
Acetone56MediumPrimary Solvent
Toluene111LowPrimary Solvent / Anti-Solvent
Heptane/Hexane~98 / ~69LowAnti-Solvent
Diethyl Ether35LowAnti-Solvent

Section 3: Core Crystallization Methodologies

Once a promising solvent or solvent system is identified, the following techniques can be employed to generate crystalline material.

Protocol 3.1: Slow Cooling Crystallization

Principle: This technique relies on the decreasing solubility of the compound as the temperature of a saturated solution is gradually lowered. Slow cooling promotes the growth of larger, higher-purity crystals by keeping the level of supersaturation low and stable.[8]

Procedure:

  • Dissolve the crude compound in the minimum amount of a suitable hot solvent (identified in Protocol 2.1).

  • Ensure all solid material is dissolved. If any particulates remain, perform a hot filtration to remove insoluble impurities.

  • Cover the container (e.g., with a watch glass or perforated foil) to prevent rapid solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Once at room temperature, the flask can be transferred to a refrigerator or ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 3.2: Slow Evaporation

Principle: Supersaturation is achieved gradually as the solvent evaporates from the solution at a constant temperature. This is a simple method, often used for generating high-quality single crystals for X-ray diffraction, but it is less scalable.[8][13]

Procedure:

  • Dissolve the compound in a solvent in which it is moderately to highly soluble at room temperature.

  • Filter the solution to remove any dust or insoluble impurities.

  • Transfer the solution to a clean container with a wide mouth (e.g., a beaker or crystallizing dish).

  • Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow solvent evaporation.

  • Place the container in a vibration-free location and allow it to stand for several hours to days.

  • Once a suitable quantity of crystals has formed, collect them by filtration.

Protocol 3.3: Anti-Solvent Addition

Principle: This method involves adding a miscible "anti-solvent," in which the compound is insoluble, to a solution of the compound. This rapidly reduces the solubility of the solute, inducing supersaturation and crystallization.[][15] The rate of addition is a critical parameter to control crystal size.

Antisolvent_Crystallization Start Dissolve Compound in 'Good' Solvent (Solution A) Addition Slowly Add Anti-Solvent to Solution A with Stirring Start->Addition Prepare Prepare 'Anti-Solvent' (Compound is insoluble) Prepare->Addition Saturation Supersaturation is Induced Addition->Saturation Nucleation Nucleation & Crystal Growth Saturation->Nucleation Isolation Isolate Crystals by Filtration Nucleation->Isolation

Caption: Workflow for the anti-solvent crystallization method.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble).

  • While stirring the solution, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.

  • Observe for the onset of turbidity (cloudiness), which indicates the point of nucleation.

  • Once turbidity appears, continue adding the anti-solvent slowly until precipitation is complete. Adding the anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid or very fine particles.

  • Allow the mixture to stir for a period to allow the crystals to mature.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Section 4: Validating the Result: Solid-State Characterization

Obtaining a solid is not the end of the process. It is crucial to characterize the material to confirm its identity, purity, and crystalline form. This step is essential for reproducibility and regulatory compliance.

Table 3: Key Characterization Techniques for Crystalline APIs

TechniqueInformation ProvidedWhy It's Important
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" of the crystalline lattice. Can distinguish between different polymorphs and amorphous material.[16]The definitive method for identifying the solid-state form of the API. It is critical for detecting polymorphism.
Differential Scanning Calorimetry (DSC) Measures thermal events like melting point, phase transitions, and recrystallization as a function of temperature.[16][17]Determines the melting point (an indicator of purity) and reveals the thermal stability and potential interconversion of polymorphs.[18]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[17]Used to quantify the amount of residual solvent or water within the crystal lattice (i.e., to identify solvates or hydrates).[19]
Polarized Light Microscopy (PLM) Visualizes crystal morphology (shape and size), and can distinguish between crystalline (birefringent) and amorphous (isotropic) materials.[16]Provides direct visual confirmation of crystallinity and information on particle habit, which affects downstream processing like filtration and flowability.[]

Section 5: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; solvent boiling point is too high relative to the compound's melting point.Dilute the solution; slow down the cooling rate; select a lower-boiling point solvent.[7]
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent.Evaporate some of the solvent; add an anti-solvent; cool the solution to a lower temperature; try seeding with a known crystal.[8]
Formation of Fine Powder Nucleation rate is much higher than the growth rate, often due to high supersaturation (e.g., rapid cooling or fast anti-solvent addition).Reduce the rate of cooling or anti-solvent addition; use a more dilute solution; consider a slurry/ripening step where the powder is stirred in the mother liquor to encourage crystal growth.
Low Yield Compound has significant solubility in the cold mother liquor; insufficient cooling.Cool the solution to a lower temperature (ice bath); add an anti-solvent to reduce final solubility; evaporate some solvent before cooling.

References

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. [Link]

  • US Food and Drug Administration. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

  • AIPLA.org. Polymorphism in Pharmaceutical Products. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Scribd. Solvent Selection for Crystallization. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • University of Bern. Guide for crystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • IUCr Journals. (2022, August 15). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • Application Note. API Crystallization. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • PMC. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • PMC. (2022, November 1). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • SciSpace. (2016). Crystalline products of CO2capture by piperazine aqueous solutions. [Link]

  • ResearchGate. (PDF) Preparation and studies of the co-crystals of meloxicam with carboxylic acids. [Link]

  • ResearchGate. (2022, October 28). Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S. [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Crystal Pharmatech. Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. [Link]

  • Semantic Scholar. (2022, September 6). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and. [Link]

  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • RSC Publishing. Synthesis and characterisation of C2-symmetric bis(carboxamide) pincer ligands. [Link]

  • PubChem. N-phenylpiperazine-1-carboxamide. [Link]

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-ethyl-3-phenylpiperazine. [Link]

  • Alpha Chemika. N-ETHYL PIPERAZINE For Synthesis. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

Sources

Application

Application Note: Storage, Handling, and Stability Protocols for N-Ethyl-3-phenylpiperazine-1-carboxamide

Introduction & Chemical Profile N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1; MW: 233.31) is a critical synthetic intermediate and pharmacophore scaffold utilized in the development of neuroactive compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1; MW: 233.31) is a critical synthetic intermediate and pharmacophore scaffold utilized in the development of neuroactive compounds and G-protein coupled receptor (GPCR) modulators[1]. The molecule features a piperazine core substituted with a phenyl ring, an ethyl aliphatic chain, and a carboxamide functional group. While generally stable under standard laboratory conditions[2], maintaining the structural integrity of this compound during long-term storage and biological assay preparation requires strict adherence to environmental controls.

Mechanistic Causality of Degradation

To design an effective storage protocol, researchers must understand why this specific molecule degrades. The degradation of piperazine-1-carboxamide derivatives is driven by three primary mechanisms:

  • Hydrolysis of the Carboxamide Bond: The carboxamide group is susceptible to nucleophilic attack by water, a reaction catalyzed by extreme pH levels or elevated temperatures. Trace moisture in hygroscopic solvents (like DMSO) can slowly cleave this bond over time.

  • N-Oxidation: The tertiary and secondary amines within the piperazine ring possess lone electron pairs that are highly reactive toward atmospheric oxygen and reactive oxygen species (ROS). This leads to the formation of N-oxides, which can drastically alter the compound's binding affinity in in vitro assays. Strong oxidizing agents must be strictly avoided[2].

  • Thermal Kinetics: Elevated temperatures provide the activation energy required to accelerate both hydrolysis and oxidation. Consequently, standard storage for the solid form is recommended at 2-8°C[1], while solutions require sub-zero temperatures[3].

Pathways Core N-Ethyl-3-phenylpiperazine -1-carboxamide Hydrolysis Carboxamide Hydrolysis (Cleavage to Piperazine + Amine) Core->Hydrolysis High Moisture / Extreme pH Oxidation N-Oxidation (Piperazine Nitrogen) Core->Oxidation O2 / Light / Peroxides Thermal Thermal Degradation (Accelerated Kinetics) Core->Thermal > Room Temperature

Primary physical and chemical degradation pathways of piperazine-1-carboxamide derivatives.

Standardized Storage Conditions

The following parameters are established based on the physicochemical properties of piperazine carboxamides and vendor safety data[1][2][3].

StateTemperatureEnvironmentExpected Shelf LifeKey Precautions
Solid (Powder) 2 to 8°CSealed, desiccated, dark2 to 4 yearsEquilibrate to room temp before opening to prevent condensation.
Stock Solution -20°C to -80°CAnhydrous DMSO, Argon purged6 to 12 monthsAvoid repeated freeze-thaw cycles. Store in amber vials.
Working Aliquot 4°CAqueous Assay Buffer (pH 7.4)< 24 hoursPrepare fresh daily. Do not store aqueous solutions long-term.

Experimental Protocols

Protocol 1: Self-Validating Reconstitution and Aliquoting

This protocol ensures the compound is dissolved without introducing moisture or oxidative stress, incorporating a self-validation step to guarantee integrity before long-term storage.

Materials:

  • N-Ethyl-3-phenylpiperazine-1-carboxamide (Solid powder)[1]

  • Anhydrous DMSO (Water content <0.005%)

  • Argon or Nitrogen gas source

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of solid compound from the 2-8°C refrigerator. Crucial Causality: Allow the vial to sit at room temperature for at least 30 minutes before opening. Opening a cold vial introduces ambient humidity, which immediately initiates micro-hydrolysis of the carboxamide group.

  • Dissolution: Weigh the desired mass and dissolve in anhydrous DMSO to create a 10 mM or 50 mM master stock. Vortex gently until the solution is completely clear.

  • Self-Validation (LC-MS Check): Before freezing, extract a 1 µL aliquot and dilute to 1 µM in mobile phase. Run a rapid LC-MS analysis.

    • Validation Criteria: The extracted ion chromatogram (EIC) for the parent mass (

      
      ) must account for >98% of the total peak area. The absence of an 
      
      
      
      peak confirms no N-oxidation occurred during handling. If purity is confirmed, proceed to step 4.
  • Aliquoting: Dispense the validated stock solution into single-use amber vials (e.g., 50 µL per vial). This prevents the need for destructive freeze-thaw cycles later, which accelerate thermal degradation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds to displace oxygen[4].

  • Storage: Cap tightly and transfer immediately to a -20°C or -80°C freezer[3].

G A Solid N-Ethyl-3-phenylpiperazine-1-carboxamide (Store at 2-8°C) B Equilibrate to Room Temp (Prevent Condensation) A->B C Dissolve in Anhydrous Solvent (e.g., DMSO) B->C D LC-MS Purity Verification (Self-Validation Step) C->D E Aliquoting into Amber Vials (Single-Use Volumes) D->E F Argon/Nitrogen Purge (Prevent Oxidation) E->F G Long-Term Storage (-20°C to -80°C) F->G

Workflow for the reconstitution, validation, and storage of the carboxamide derivative.

Protocol 2: Forced Degradation (Stability-Indicating Assay)

To establish a definitive shelf-life for N-Ethyl-3-phenylpiperazine-1-carboxamide in your laboratory's specific biological assay buffers, perform this forced degradation study.

  • Preparation: Prepare three 100 µM aliquots of the compound in your standard assay buffer (e.g., PBS, pH 7.4).

  • Stress Conditions:

    • Sample A (Control): Keep at 4°C in the dark.

    • Sample B (Oxidative Stress): Add

      
       to a final concentration of 0.1%. Incubate at room temperature for 4 hours.
      
    • Sample C (Thermal/Hydrolytic Stress): Incubate at 60°C for 24 hours.

  • Quenching and Analysis: Quench Sample B with sodium thiosulfate. Analyze all samples via HPLC-UV (254 nm).

  • Interpretation: Compare the degradation peak profiles of B and C against the control (A). This data will empirically dictate the maximum allowable time the compound can reside in the assay buffer before the data becomes compromised by degradation artifacts.

References[2] Title: Safety Data Sheet - 4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

Sources

Method

Reaction conditions for N-ethylation of piperazine carboxamides

This guide details the strategic protocols for the N-ethylation of piperazine carboxamides , a critical transformation in the synthesis of antifilarial agents (e.g., Diethylcarbamazine analogs) and serotonergic modulator...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic protocols for the N-ethylation of piperazine carboxamides , a critical transformation in the synthesis of antifilarial agents (e.g., Diethylcarbamazine analogs) and serotonergic modulators.

Application Note: N-Ethylation of Piperazine Carboxamides


) and its derivatives.[1]

Strategic Analysis & Mechanistic Insight

The piperazine-1-carboxamide scaffold presents two distinct nucleophilic sites, creating a selectivity challenge:

  • N4-Position (Secondary Amine): Highly nucleophilic (

    
    ).[1] This is the primary target for standard alkylation to modulate lipophilicity and basicity.
    
  • Carboxamide Nitrogen (Amide/Urea): Poorly nucleophilic (

    
    ).[1] Alkylation here requires deprotonation by strong bases and is typically performed only when the N4 position is already substituted or protected.
    

The Selectivity Hierarchy:


[2]

Therefore, "N-ethylation" usually implies functionalizing the N4 position unless otherwise specified. This guide provides protocols for Selective N4-Ethylation (Methods A & B) and Amide-Ethylation (Method C).[1]

Reaction Pathway & Decision Matrix

ReactionPathway Start Piperazine-1-Carboxamide (Substrate) Decision Target Site? Start->Decision N4_Target N4-Ethylation (Secondary Amine) Decision->N4_Target Standard Amide_Target Amide-Ethylation (Requires N4-Protection) Decision->Amide_Target Advanced Method_A Method A: Reductive Amination (High Selectivity) N4_Target->Method_A Preferred Method_B Method B: Direct Alkylation (Scale-up/Cost) N4_Target->Method_B Alternative Method_C Method C: NaH / EtI (For Amide N) Amide_Target->Method_C Product_N4 4-Ethylpiperazine- 1-carboxamide Method_A->Product_N4 Method_B->Product_N4 Product_Amide N-Ethyl-4-substituted- piperazine-1-carboxamide Method_C->Product_Amide

Figure 1: Decision matrix for selecting the appropriate ethylation protocol based on the target nitrogen.

Method A: Reductive Amination (The "Gold Standard")

Best for: High selectivity, avoiding over-alkylation (quaternization), and mild conditions.[2]

Principle: Acetaldehyde condenses with the N4-amine to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[2] STAB is preferred over


 due to lower toxicity and better functional group tolerance.
Protocol:
  • Preparation: In a round-bottom flask, dissolve Piperazine-1-carboxamide (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Imine Formation: Add Acetaldehyde (1.2 equiv).[1][2] Stir at room temperature for 15–30 minutes.

    • Note: If solubility is an issue, add a catalytic amount of Acetic Acid (AcOH) or use a DCM/MeOH (9:[2]1) mixture.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS.

  • Workup:

    • Quench with saturated aqueous

      
      .[2][3]
      
    • Extract with DCM (

      
      ).[1][2] Critical: If the product is highly polar, use Chloroform/Isopropanol (3:1)  for extraction.[2]
      
    • Dry over

      
       and concentrate.
      

Pros: No quaternary salt formation; clean reaction profile.[1][2] Cons: Reagents are more expensive than alkyl halides.[1][2]

Method B: Direct Alkylation (Nucleophilic Substitution)

Best for: Large-scale synthesis, cost-efficiency.[1]

Principle:


 reaction using Ethyl Iodide (EtI). Requires careful stoichiometry to prevent dialkylation (quaternization).[2]
Protocol:
  • Setup: Dissolve Piperazine-1-carboxamide (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.2 M).

  • Base: Add finely ground, anhydrous

    
      (2.0 equiv).
    
  • Addition: Cool to 0°C. Add Ethyl Iodide (EtI) (1.05 equiv) dropwise via syringe pump over 30 minutes.

    • Critical: Slow addition keeps the concentration of electrophile low, favoring mono-alkylation.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Optimization: If reaction is sluggish, heat to 40–50°C, but monitor closely for over-alkylation.

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate.
    
    • Purification: The crude residue often contains traces of HI salts. Dissolve in water, basify with

      
       (pH > 12), and extract with DCM or EtOAc.[2]
      

Pros: Low cost; simple reagents.[1] Cons: Risk of over-alkylation; requires purification to remove quaternary salts.[1]

Method C: Amide N-Ethylation (Advanced)

Best for: Functionalizing the urea/amide nitrogen (


).
Prerequisite:  The N4-piperazine nitrogen must  be protected (e.g., N-Boc) or already substituted to prevent it from reacting.[1]

Principle: The amide proton is weakly acidic (


). A strong base (Sodium Hydride) is required to generate the amidate anion, which then attacks the ethylating agent.[2]
Protocol:
  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C.

  • Substrate Addition: Add the N4-substituted-piperazine-1-carboxamide (1.0 equiv) dissolved in minimal DMF dropwise.

  • Activation: Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. The solution often turns yellow/orange.
    
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Carefully add ice-cold water or saturated

    
    .
    
  • Extraction: Extract with EtOAc. Wash organic layer with water (

    
    ) and brine to remove DMF.[2]
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Over-alkylation (Quaternary salt) Excess alkyl halide or high temp (Method B).[1]Switch to Method A (Reductive Amination). If using Method B, reduce EtI to 0.95 equiv and add slowly at 0°C.
Low Solubility Piperazine carboxamides are polar ureas.[1][2]Use DMF or DMSO as solvent.[1][2] For workup, use CHCl3/iPrOH (3:1) or n-Butanol to extract from aqueous phase.[1][2]
Poor Conversion (Amide Alkylation) Base too weak or wet solvent.[1][2]Use NaH in strictly anhydrous DMF . Ensure N4 is not competing (must be protected).[2]
Product stuck in Aqueous phase High polarity of the product.Saturate the aqueous phase with NaCl (salting out) before extraction. Use continuous liquid-liquid extraction if necessary.

References

  • Selectivity of Piperazine Alkylation

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
    • Source:Int. J. Mol.[1][2] Sci., 2026.[2][4][5]

    • URL:[Link] (General reference for scaffold reactivity)[1][2]

  • Reductive Amination Protocol

    • Title: "Reductive Amination with Sodium Triacetoxyborohydride in Dichloroethane"
    • Source:J. Org.[1][2] Chem., 1996, 61, 3849-3862.[1][2]

    • URL:[Link][2]

  • Amide Alkylation Conditions

    • Title: "Efficient N-alkylation of amides using sodium hydride in DMF"
    • Source:Tetrahedron Letters, General Synthetic Methodology.[1][2]

    • URL:[Link]

  • Structure & Properties

    • Title: "1-Piperazinecarboxamide | C5H11N3O | CID 258192"[1]

    • Source: PubChem.[1][2]

    • URL:[Link][2]

Sources

Application

Advanced Extraction and Isolation Strategies for Phenylpiperazine Intermediates in Drug Development

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction and Chemical Rationale Phenylpiperazine derivatives, such as 1-phenylpiperazine and 1-(2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction and Chemical Rationale

Phenylpiperazine derivatives, such as 1-phenylpiperazine and 1-(2,3-dichlorophenyl)piperazine (DCPP), are privileged pharmacophores ubiquitous in central nervous system (CNS) therapeutics, including atypical antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone, nefazodone).

Physicochemical Properties Informing Isolation

Successful isolation relies on exploiting the ionizable nature of the piperazine nitrogen. Table 1 summarizes the key properties that dictate solvent selection and extraction pH.

Table 1: Physicochemical parameters of common phenylpiperazine intermediates.

CompoundpKa (Aliphatic N)Physical State (Free Base)Optimal Extraction SolventCrystallization Solvent
1-Phenylpiperazine ~9.8Viscous Liquid / OilDichloromethane (DCM), EtOAcIsopropanol / HCl
1-(2,3-Dichlorophenyl)piperazine ~9.0Solid (MP 112-113°C)[1]DCM, n-ButanolMethanol / Water (10:1)
1-(3-Trifluoromethylphenyl)piperazine ~8.9OilEthyl Acetate (EtOAc)Ethereal HCl

Experimental Workflow

The following diagram illustrates the self-validating logical sequence for isolating phenylpiperazines from a complex crude mixture.

Workflow Step1 Crude Reaction Mixture (Phenylpiperazine + Impurities) Step2 Acidic Aqueous Extraction (1M HCl, pH 1-2) Step1->Step2 Discard1 Discard Organic Phase (Neutral/Acidic Impurities) Step2->Discard1 Organic Layer Step3 Aqueous Phase Basification (NaOH, pH > 12) Step2->Step3 Aqueous Layer Step4 Organic Extraction (DCM/EtOAc) (Free Base Phenylpiperazine) Step3->Step4 Step5 Salt Crystallization (HCl in Isopropanol) Step4->Step5 Final Pure Phenylpiperazine HCl Salt (>99% Purity) Step5->Final

Experimental workflow for the acid-base extraction and isolation of phenylpiperazines.

Step-by-Step Methodologies

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Rationale: The basicity of the piperazine ring is the fundamental property exploited here. At pH 1-2, the nitrogen is fully protonated, creating a highly polar, water-soluble piperazinium ion. This phase inversion forces the product into the aqueous layer, leaving lipophilic impurities in the organic phase[2]. Subsequent basification to pH > 12 deprotonates the piperazine, rendering it lipophilic and allowing its recovery.

Step-by-Step Procedure:

  • Initial Solvation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., DCM or EtOAc)[2].

  • Acidic Wash (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Ensure the aqueous layer is at pH 1-2.

  • Phase Separation: Allow the layers to separate. The target phenylpiperazine is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).

  • Impurity Removal: Drain and discard the organic layer, which contains unreacted halogenated benzenes and neutral byproducts[2]. Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of lipophilic impurities.

  • Basification (Deprotonation): Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 5M NaOH (or Na₂CO₃) dropwise under continuous stirring until the pH reaches > 12[2]. Self-Validation: The solution will become cloudy as the free base phenylpiperazine precipitates or forms an emulsion.

  • Final Extraction: Extract the basic aqueous layer three times with fresh DCM or EtOAc. Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Isolation via Hydrochloride Salt Crystallization

Causality & Rationale: Free base phenylpiperazines often present as viscous oils, complicating downstream handling[3]. Converting the free base to a hydrochloride salt induces the formation of a highly ordered crystalline lattice. This rigid piperazinium chloride structure selectively excludes structurally dissimilar impurities during nucleation, acting as a powerful thermodynamic purification mechanism[4].

Step-by-Step Procedure:

  • Solvation: Dissolve the crude free base phenylpiperazine in a minimal volume of dry isopropanol (or absolute ethanol)[3].

  • Salt Formation: Place the flask in an ice bath (0-5°C). Slowly add 1.1 equivalents of dry HCl in isopropanol (or ethereal HCl) under vigorous stirring[3][5].

  • Crystallization: Allow the mixture to stand at 4°C for 4-12 hours to ensure complete crystallization.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual isopropanol and trace organic impurities.

  • Recrystallization (Optional but Recommended): For critical intermediates like 1-(2,3-dichlorophenyl)piperazine, recrystallize the crude salt from a mixture of methanol and water (10:1 ratio). Cool the solution to effect crystallization, then isolate by centrifugation. This specific protocol yields approximately 64.0% of the final product with a purity of 99.58% by HPLC[6].

Protocol 3: Chromatographic Resolution of Complex Mixtures

Causality & Rationale: When isolating complex N-arylpiperazine derivatives, acid-base extraction may fail to separate mono-alkylated products from bis-alkylated byproducts, as both possess similar basicity. Silica gel column chromatography is necessary[7]. However, the secondary amine interacts strongly with acidic silanol groups on the silica, causing severe peak tailing. A basic modifier must be used.

Step-by-Step Procedure:

  • Column Preparation: Slurry-pack a silica gel column using Hexane/Ethyl Acetate (90:10) containing 1% Triethylamine (TEA) to deactivate the acidic silanol sites.

  • Loading: Dissolve the crude mixture in a minimum amount of the starting mobile phase and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (from 90:10 to 70:30)[7]. Monitor the fractions via TLC (visualized with UV light or Dragendorff's reagent for alkaloids/amines).

  • Recovery: Pool the fractions containing the pure target compound and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The table below benchmarks the expected outcomes for the methodologies described, providing a self-validating reference for process chemists.

Table 2: Quantitative Yield and Purity Benchmarks for Isolation Methods

Isolation MethodTarget IntermediateAverage Yield (%)Typical Purity (%)Primary Impurity Removed
Acid-Base LLE 1-Phenylpiperazine85 - 9092 - 95Unreacted anilines, neutral organics
Recrystallization 1-(2,3-Dichlorophenyl)piperazine HCl64.0[6]>99.5[6]Structurally similar byproducts
Silica Chromatography N-Arylpiperazine derivatives70 - 80>98.0Bis-alkylated piperazines[7]

References

  • [7] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. PMC (National Institutes of Health). Available at: [Link]

  • [5] Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • [1] DK2358690T3 - Piperazine AND MANUFACTURING METHOD THEREOF. Google Patents. Available at:

  • [3] US2922788A - Phenylpiperazine compounds and process for producing the same. Google Patents. Available at:

  • [4] Crystal structures of 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide. PMC (National Institutes of Health). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of N-Ethyl-3-phenylpiperazine-1-carboxamide

An In-depth Guide to Improving the Synthetic Yield of N-Ethyl-3-phenylpiperazine-1-carboxamide Technical Support Center Welcome to the technical support guide for the synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Improving the Synthetic Yield of N-Ethyl-3-phenylpiperazine-1-carboxamide

Technical Support Center

Welcome to the technical support guide for the synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of complex molecules. This guide is structured to provide direct, actionable advice in a question-and-answer format, moving from general questions to specific troubleshooting scenarios. Our goal is to equip you with the knowledge to not only follow a protocol but to understand the causality behind each step, enabling you to optimize your synthetic yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for N-Ethyl-3-phenylpiperazine-1-carboxamide?

The most direct and widely adopted method is the reaction of 3-phenylpiperazine with ethyl isocyanate . This is a nucleophilic addition reaction where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the isocyanate. The reaction is typically high-yielding, but its success is critically dependent on controlling the reaction stoichiometry and conditions to prevent side reactions.

The overall transformation is illustrated below:

reactant1 3-Phenylpiperazine reagents Aprotic Solvent (e.g., THF, DCM) 0 °C to RT img_reactant1 reactant2 Ethyl Isocyanate img_reactant2 product N-Ethyl-3-phenylpiperazine-1-carboxamide img_product reagents->img_product img_reactant1->reagents +

Caption: General synthetic scheme for the target compound.

Q2: How critical is the purity of the 3-phenylpiperazine starting material?

The purity of your 3-phenylpiperazine is paramount. Contaminants from its synthesis, such as unreacted precursors or isomeric byproducts (e.g., 2-phenylpiperazine), will inevitably participate in side reactions or complicate the final purification, leading to a significant reduction in yield. Several methods exist for preparing 3-phenylpiperazine, often involving the reduction of a lactam precursor like 3-oxo-2-phenylpiperazine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2][3] It is essential to fully characterize and purify the 3-phenylpiperazine (e.g., via distillation or crystallization) before proceeding to the carboxamidation step.

Q3: What are the primary side reactions that lower the yield?

The most significant side reaction is the formation of the 1,4-disubstituted byproduct , N,N'-(3-phenylpiperazine-1,4-diyl)bis(N-ethylcarboxamide). This occurs when ethyl isocyanate reacts with both nitrogen atoms of the piperazine ring. Since both secondary amines have comparable nucleophilicity, controlling the reaction to achieve mono-substitution is the central challenge.[4] This side reaction is favored by:

  • Using an excess of ethyl isocyanate.

  • Adding the ethyl isocyanate too quickly.

  • Running the reaction at elevated temperatures.

Troubleshooting Guide

This section addresses specific experimental issues. Each problem is followed by a list of probable causes and validated solutions.

Problem 1: Low or no product formation. The reaction does not proceed.
  • Potential Cause 1: Inactive Reagents. Ethyl isocyanate is sensitive to moisture and can hydrolyze to form ethylamine and ultimately N,N'-diethylurea, which is unreactive. The 3-phenylpiperazine could be protonated (e.g., present as a hydrochloride salt) and thus non-nucleophilic.

    • Solution:

      • Ensure you are using a fresh, unopened bottle of ethyl isocyanate or one that has been stored properly under an inert atmosphere.

      • Confirm that your 3-phenylpiperazine is the free base. If it is a salt, it must be neutralized with a suitable base (e.g., NaOH, K₂CO₃) and extracted into an organic solvent, which is then thoroughly dried.[5]

      • Use anhydrous solvents for the reaction. All glassware should be oven or flame-dried before use.[6]

  • Potential Cause 2: Incorrect Reaction Temperature. The reaction is typically exothermic. While it often proceeds well at room temperature, very low temperatures (e.g., < 0 °C) might slow the reaction rate excessively.

    • Solution: Start the reaction at 0 °C for controlled addition, but allow it to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Significant formation of a di-substituted byproduct is observed.
  • Potential Cause 1: Incorrect Stoichiometry. Using a 1:1 ratio or an excess of ethyl isocyanate strongly favors di-substitution.

    • Solution: Employ a slight excess of the 3-phenylpiperazine (e.g., 1.1 to 1.2 equivalents). This ensures the isocyanate is the limiting reagent and is consumed before it can react a second time. While this means some starting material will remain, it is generally much easier to separate from the desired product than the di-substituted byproduct is.

  • Potential Cause 2: Poor Reaction Control. Adding the ethyl isocyanate all at once creates localized areas of high concentration, promoting the di-substitution reaction.

    • Solution:

      • Dissolve the 3-phenylpiperazine in your anhydrous solvent first.

      • Add the ethyl isocyanate dropwise over a period of 30-60 minutes using a syringe pump or dropping funnel.

      • Maintain a low temperature (0 °C) during the addition to dissipate the heat of reaction and moderate reactivity.

Problem 3: The final product is difficult to purify, showing multiple spots on TLC.
  • Potential Cause 1: Impure Starting Materials. As discussed in the FAQ, this is a primary culprit.

    • Solution: Re-purify your 3-phenylpiperazine starting material. Confirm its purity by NMR and/or GC-MS before use.

  • Potential Cause 2: Formation of Urea Byproducts. If any moisture is present, ethyl isocyanate can dimerize or react with itself and trace water to form various urea-based impurities.

    • Solution: Adhere strictly to anhydrous reaction conditions. Use freshly distilled anhydrous solvents (like THF or Dichloromethane) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]

Logical Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving common issues in this synthesis.

G start Low Yield or Purity Issue check_sm Purity of 3-phenylpiperazine verified by NMR/GC-MS? start->check_sm purify_sm Action: Re-purify starting material via crystallization or distillation. check_sm->purify_sm No check_reagent Ethyl Isocyanate quality and anhydrous conditions confirmed? check_sm->check_reagent Yes purify_sm->check_sm use_fresh Action: Use fresh isocyanate and oven-dried glassware under N2. check_reagent->use_fresh No check_stoich Stoichiometry Check: Is 3-phenylpiperazine in slight excess (1.1 eq)? check_reagent->check_stoich Yes use_fresh->check_reagent adjust_stoich Action: Adjust stoichiometry. Use isocyanate as the limiting reagent. check_stoich->adjust_stoich No check_addition Reaction Control: Was isocyanate added slowly at 0 °C? check_stoich->check_addition Yes adjust_stoich->check_stoich adjust_addition Action: Perform slow, dropwise addition at 0 °C to control exotherm. check_addition->adjust_addition No final_check Review purification method. Consider alternative solvent systems for chromatography. check_addition->final_check Yes adjust_addition->check_addition

Caption: A decision tree for troubleshooting the synthesis.

Optimized Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to maximize yield and purity.

Protocol 1: Synthesis of N-Ethyl-3-phenylpiperazine-1-carboxamide

This protocol assumes you have pure, free-based 3-phenylpiperazine.

ParameterRecommended ValueRationale
Stoichiometry 1.1 eq 3-phenylpiperazineMinimizes di-substitution by making the isocyanate the limiting reagent.
1.0 eq Ethyl Isocyanate
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed.
Temperature 0 °C for addition, then warm to RTControls initial exotherm and ensures reaction goes to completion.
Reaction Time 2-4 hours (monitor by TLC)Allows for complete consumption of the limiting reagent.
Typical Yield 75-90% (after purification)Represents an optimized outcome.

Step-by-Step Procedure:

  • Setup: Under a nitrogen atmosphere, add 3-phenylpiperazine (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the piperazine) and stir until all solids dissolve. Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve ethyl isocyanate (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution to the stirred piperazine solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., eluent: 95:5 DCM/Methanol). The reaction is complete when the ethyl isocyanate spot is no longer visible.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to separate the product from unreacted 3-phenylpiperazine.

References

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 806-811. 7

  • Reddy, L. et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(12), 3213.

  • Srinivasa Rao, D. V. N. et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9.

  • Aurobindo Pharma Ltd. (2007). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Indian Patent Application 678/CHE/2003.

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. ResearchGate.

  • Fallacara, A. L. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.

  • Gettys, K. E., Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715.

  • Janssen Pharmaceutica N.V. (1988). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. European Patent EP0136274B1.

  • Shaveta, G. et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4).

  • ChemScene. (n.d.). N-Ethyl-3-phenylpiperazine-1-carboxamide. CS-0122421.

  • Murray, P. R. et al. (2018). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction in continuous flow. ResearchGate.

  • Taha, M. et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11, 13697.

  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Safety Data Sheet.

  • Nagarapu, L. et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(14), 4138-40.

  • Jeker, F. et al. (2017). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. ETH Zurich Research Collection.

  • Dandala, R. et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate.

Sources

Optimization

Troubleshooting solubility issues with N-Ethyl-3-phenylpiperazine-1-carboxamide

Technical Support Center: Troubleshooting Solubility for N-Ethyl-3-phenylpiperazine-1-carboxamide As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for N-Ethyl-3-phenylpiperazine-1-carboxamide

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted piperazines. N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS 1253527-83-1) presents a classic "brick dust / grease" paradox[1]. While the piperazine ring offers a basic nitrogen capable of protonation, the bulky 3-phenyl ring and the ethylcarboxamide moiety significantly increase the molecule's lipophilicity and crystal lattice energy. When transitioning from organic master stocks to aqueous assay media, this sudden shift in the solvent's dielectric constant often triggers rapid nucleation and precipitation (crashing out).

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring your in vitro and in vivo assays yield reliable, artifact-free data.

Part 1: Physicochemical Profiling & Causality

Before troubleshooting, we must understand the causality of the insolubility. The solubility of this compound is heavily dictated by the protonation state of its secondary amine.

Table 1: Physicochemical Parameters & Mechanistic Implications

ParameterValueMechanistic Implication
Molecular Weight 233.31 g/mol [1]Favorable for membrane permeability, but the phenyl ring drives hydrophobic aggregation in water.
pKa (Piperazine N4) ~8.5 - 9.5 (Est.)At physiological pH (7.4), the secondary amine is partially protonated[2][3]. However, the lipophilic domains often overpower this localized charge, leading to precipitation.
Primary Solvents DMSO, DMF, DCMHighly soluble in aprotic polar solvents due to the disruption of intermolecular hydrogen bonding[4].
Aqueous Solubility Poor (Free Base)Requires co-solvents, pH adjustment, or salt formation for stable aqueous solutions[5].

Part 2: Solubility Troubleshooting Workflow

When your compound precipitates in an assay, follow this logical progression to identify and resolve the thermodynamic bottleneck.

G Start Compound Precipitation in Aqueous Assay CheckStock Is the 10-50 mM DMSO Stock Clear? Start->CheckStock WarmSonicate Warm to 37°C & Sonicate for 5 min CheckStock->WarmSonicate No (Cloudy) CheckpH Assess Assay Buffer pH CheckStock->CheckpH Yes (Clear) AdjustpH Lower pH to < 6.0 (Protonate Piperazine) CheckpH->AdjustpH pH > 7.0 AddCosolvent Use Serial Dilution & Add 0.1% Tween-80 CheckpH->AddCosolvent pH < 7.0 but crashes SaltForm Synthesize HCl Salt (Permanent Fix) AddCosolvent->SaltForm Still Insoluble

Decision tree for troubleshooting N-Ethyl-3-phenylpiperazine-1-carboxamide solubility.

Part 3: Experimental Protocols

Phase 1: Master Stock Preparation (Organic Solvents)

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Absorption of atmospheric water dramatically reduces its capacity to solvate lipophilic compounds, leading to micro-crystal formation in the stock vial[4].

Protocol 1: 50 mM Anhydrous Stock Preparation

  • Desiccation: Ensure the N-Ethyl-3-phenylpiperazine-1-carboxamide powder is equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Use strictly anhydrous DMSO (≤0.005% water).

  • Dissolution: Add the required volume of DMSO to achieve a 50 mM concentration.

  • Thermal Agitation: Vortex for 60 seconds. If micro-crystals persist, incubate in a 37°C water bath for 5–10 minutes, followed by sonication[4].

  • Validation: The solution must be optically clear against a dark background. Store in single-use aliquots at -20°C to prevent freeze-thaw degradation.

Phase 2: Aqueous Media Dilution (In Vitro Assays)

Causality: Direct injection of a high-concentration DMSO stock into an aqueous buffer creates localized supersaturation. The compound precipitates before it can evenly disperse due to the sudden shift in solvent polarity.

Protocol 2: Step-Down Serial Dilution

  • Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C[4].

  • Intermediate Dilution: Create an intermediate 1 mM stock by diluting the 50 mM master stock into a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).

  • Vortex-Assisted Addition: While vigorously vortexing the pre-warmed aqueous buffer, add the intermediate stock dropwise.

  • Validation: Analyze the final solution under a light microscope at 10x magnification. The absence of refractile crystals validates successful solubilization. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity[4].

Phase 3: Salt Formation (The Definitive Solution)

Causality: If co-solvents fail or are incompatible with your assay, converting the free base to a hydrochloride (HCl) salt is the most robust solution. Protonating the secondary amine at position 4 of the piperazine ring introduces a permanent positive charge, drastically lowering the crystal lattice energy and facilitating ion-dipole interactions with water[5][6].

Salt FreeBase Free Base (Lipophilic) DissolveOrg Dissolve in 1,4-Dioxane FreeBase->DissolveOrg AddAcid Add 4M HCl in Dioxane (0°C) DissolveOrg->AddAcid Precipitate Crystallization of HCl Salt AddAcid->Precipitate FilterDry Filter & Vacuum Dry (Water Soluble) Precipitate->FilterDry

Mechanistic workflow for the synthesis of the piperazine hydrochloride salt.

Protocol 3: Hydrochloride Salt Synthesis

  • Dissolution: Dissolve 1.0 equivalent of N-Ethyl-3-phenylpiperazine-1-carboxamide free base in a minimal volume of anhydrous 1,4-dioxane at room temperature[6].

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of a 4M HCl solution in 1,4-dioxane dropwise under continuous magnetic stirring[6].

  • Crystallization: Allow the mixture to stir for 2 hours. A white precipitate (the HCl salt) will form as the polarity of the molecule shifts and it becomes insoluble in the organic solvent.

  • Isolation: Isolate the solid via vacuum filtration, wash with cold diethyl ether to remove unreacted free base, and dry under high vacuum for 24 hours.

  • Validation: Confirm salt formation by measuring the drastically improved aqueous solubility in pH 7.4 buffer (comparing Protocol 1 vs Protocol 3 products).

Part 4: Solvent Screening Matrix

Table 2: Expected Solubility Limits by Solvent System

Solvent SystemMax ConcentrationApplication Notes
100% Anhydrous DMSO ≥ 50 mMMaster stock preparation. Highly soluble[4].
100% Ethanol ~ 10-20 mMSecondary organic solvent. Good for in vivo formulations.
Aqueous Buffer (pH 7.4) < 0.1 mMFree base crashes out. Poor solubility[5].
Aqueous Buffer (pH < 6.0) ~ 1-5 mMPiperazine protonation increases solubility[2][3].
Aqueous Buffer + 0.5% DMSO < 0.5 mMStandard in vitro assay limit. Prone to precipitation[4].

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound crashed out in cell culture media, but not in PBS. Why? A1: Cell culture media contains proteins, amino acids, and specific salt concentrations that can alter the ionic strength and dielectric constant of the solution. Furthermore, the pH of media in a CO₂ incubator can fluctuate. Ensure your media is fully equilibrated to pH 7.4 and 37°C before adding the compound. If precipitation persists, pre-complex the compound with a carrier protein like BSA (Bovine Serum Albumin) to act as a thermodynamic sink.

Q2: Can I use a different acid for salt screening if the HCl salt is hygroscopic? A2: Yes. While HCl is standard, mesylate or sulfate counterions are excellent alternatives for piperazine derivatives[5]. Mesylate salts often provide a superior balance of aqueous solubility and solid-state stability without the extreme hygroscopicity sometimes seen with HCl salts.

Q3: What is the maximum DMSO concentration I can use in my in vitro assay? A3: For most cell-based assays, the final DMSO concentration must be kept ≤0.5% (v/v)[4]. Concentrations above 1% can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound your pharmacological data. Always run a vehicle control (media + equivalent DMSO volume) to establish a baseline.

References

  • 1253527-83-1 | N-Ethyl-3-phenylpiperazine-1-carboxamide - ChemScene. ChemScene.
  • Piperazine. Wikipedia.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Piperazines – Knowledge and References. Taylor & Francis.
  • US10696668B2 - Acid addition salts of piperazine derivatives.
  • Technical Support Center: Overcoming Fluazolate Solubility Challenges in Aqueous Solutions. BenchChem.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperazine Carboxamide Synthesis

Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Urea/Carboxamide Formation Executive Summary Synthesizing piperazine carboxamides (ureas) presents a classic chemoselect...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Urea/Carboxamide Formation

Executive Summary

Synthesizing piperazine carboxamides (ureas) presents a classic chemoselectivity challenge. The core difficulty lies in the symmetric nature of piperazine, which leads to statistical mixtures of mono-substituted product (desired), bis-substituted byproduct (undesired), and unreacted starting material.[1] Furthermore, the choice of electrophile—isocyanate, carbamoyl chloride, or activated amine—introduces distinct side-reaction profiles ranging from hydrolysis to dimerization.

This guide moves beyond basic textbook procedures. It provides field-tested strategies to force regioselectivity and suppress side reactions, grounded in mechanistic control.

Tier 1: Critical Troubleshooting (FAQs)

Module A: Controlling Mono- vs. Bis-Functionalization

Q: I am using 1 equivalent of isocyanate, but I still see significant bis-urea formation. Why? A: This is a classic kinetic issue. In a homogenous solution, the mono-urea product often remains nucleophilic enough to compete with the unreacted piperazine for the electrophile.

  • The Fix (Stoichiometry): Do not use a 1:1 ratio. Use a large excess of piperazine (3–5 equivalents) to statistically favor the mono-product. The unreacted piperazine can be easily removed later via aqueous wash or evaporation (if using volatile amines).

  • The Fix (Protection): If reagents are precious, use N-Boc-piperazine instead of free piperazine. This guarantees mono-functionalization.

  • The Fix (pH Control): Employ the "In-Situ Mono-Protonation" method.[1] By adding 1 equivalent of HCl (or using piperazine dihydrochloride + 1 eq base), you protonate one nitrogen, rendering it non-nucleophilic, while the other remains free to react [1, 5].

Q: My reaction yields a mixture of N1- and N4-acylated products when using 2-methylpiperazine. How do I control regioselectivity? A: Sterics drive this reaction.

  • N1 vs. N4: The N1 nitrogen (adjacent to the methyl group) is sterically hindered. The N4 nitrogen is more accessible and more nucleophilic.

  • To target N4 (Less Hindered): Run the reaction at low temperature (-78°C to 0°C) with a slight deficit of electrophile.

  • To target N1 (More Hindered): You must protect N4 first (e.g., N4-Boc-2-methylpiperazine), react N1, and then deprotect. Direct acylation of N1 in the presence of free N4 is chemically inefficient [1].

Module B: Reagent-Specific Failures

Q: When using carbamoyl chlorides, I see hydrolysis products instead of my urea. What is happening? A: Carbamoyl chlorides are moisture-sensitive. If your solvent (DCM, THF) is not anhydrous, or if the base used (e.g., aqueous NaOH in a biphasic system) is introduced too early, water competes with the amine.

  • Solution: Switch to a non-nucleophilic organic base like DIPEA or TEA in anhydrous DCM. Ensure the carbamoyl chloride is added slowly to the amine solution, not the other way around, to maintain a high local concentration of the amine nucleophile.

Q: I am using CDI (1,1'-Carbonyldiimidazole) to activate a carboxylic acid, but the coupling with piperazine is sluggish. A: The intermediate acyl-imidazole is less reactive than an acid chloride.

  • Optimization: Ensure complete activation of the acid before adding piperazine (monitor CO2 evolution; it must stop).

  • Catalysis: Add a catalyst like HOBt or DMAP to accelerate the attack of the piperazine on the acyl-imidazole species [5].

Tier 2: Comparative Analysis of Synthetic Routes

Choosing the right electrophile is the first step in minimizing side reactions.

FeatureIsocyanates Carbamoyl Chlorides CDI / Triphosgene
Primary Side Reaction Dimerization (Uretidinedione), TrimerizationHydrolysis to amine + CO2Imidazole byproducts, incomplete activation
Atom Economy High (100%)Moderate (HCl byproduct)Lower (Imidazole/Leaving groups)
Selectivity Control Low (Fast kinetics)MediumHigh (Stepwise activation)
Moisture Sensitivity HighVery HighHigh
Recommended For Simple, symmetric ureasStable, pre-made electrophilesComplex amines, "One-pot" synthesis

Tier 3: Advanced Experimental Protocols

Protocol A: The "In-Situ Mono-Protonation" Strategy (High Selectivity)

Best for: Mono-functionalizing piperazine without protection/deprotection steps.

Mechanism: Exploits the pKa difference between the diprotonated, monoprotonated, and free base forms. By targeting the monoprotonated state, one nitrogen is "protected" by a proton [5].

Step-by-Step:

  • Preparation: Dissolve piperazine (10 mmol) in water (20 mL).

  • Acidification: Add 10 mmol of HCl (or use 5 mmol piperazine + 5 mmol piperazine dihydrochloride). Stir for 5 mins.

    • Checkpoint: The pH should be near 5-6.

  • Reaction: Dissolve your electrophile (e.g., Carbamoyl Chloride, 10 mmol) in a water-miscible solvent (THF or Dioxane, 10 mL).

  • Addition: Add the electrophile solution dropwise to the aqueous piperazine solution at 0°C.

  • Workup:

    • The bis-product is minimized because the second nitrogen is protonated.

    • Basify the solution to pH >12 with NaOH.

    • Extract with DCM.[2][3] The unreacted piperazine stays in the water (mostly), while the mono-urea extracts into the organic layer.

Protocol B: The CDI-Mediated "One-Pot" Urea Synthesis

Best for: Coupling a specific amine to piperazine when the isocyanate is not commercially available.

Step-by-Step:

  • Activation: Dissolve the primary amine (R-NH2, 1.0 eq) in anhydrous DCM under Nitrogen.

  • CDI Addition: Add CDI (1.1 eq) in one portion. Stir at RT for 1-2 hours.[1]

    • Observation: Watch for CO2 evolution.[4] Wait until bubbling ceases.

  • Coupling: Add N-Boc-piperazine (1.0 eq) (using protected piperazine prevents polymerization).

    • Note: If using free piperazine, add it in excess (3 eq) to prevent bis-urea formation.

  • Reflux: If the reaction is slow, heat to reflux (40°C) for 4 hours.

  • Purification: Wash with 1M HCl (removes imidazole and unreacted amine) and saturated NaHCO3.

Visualizing the Reaction Landscape

Figure 1: Reaction Pathways and Side-Product Formation

This diagram illustrates the kinetic competition between the desired mono-urea formation and the common side reactions (bis-urea and hydrolysis).

PiperazineReaction cluster_0 Optimization Zone Pip Piperazine (Free Base) Mono Mono-Urea (Desired Product) Pip->Mono + Elec (k1) Controlled Addition Elec Electrophile (Isocyanate/Carbamoyl Cl) Hydro Hydrolysis Product (Amine + CO2) Elec->Hydro + H2O Wet Solvent Bis Bis-Urea (Side Product) Mono->Bis + Elec (k2) Excess Elec / Fast Kinetics

Caption: Kinetic competition in piperazine functionalization. k1 represents the desired primary reaction. k2 represents the secondary reaction leading to bis-urea, which is suppressed by using excess piperazine or protonation strategies.

Figure 2: Decision Tree for Reagent Selection

ReagentSelection Start Start: Select Electrophile Isocyanate Is Isocyanate Available? Start->Isocyanate Stable Is the Isocyanate Stable? Isocyanate->Stable Yes RouteB Route B: In-Situ Generation (CDI or Triphosgene) Isocyanate->RouteB No (Unstable/Not Comm. Avail.) RouteA Route A: Direct Isocyanate Addition (Use Excess Piperazine) Stable->RouteA Yes RouteC Route C: Carbamoyl Chloride (Requires Anhydrous Cond.) Stable->RouteC No (Use Chloride equiv.)

Caption: Strategic decision tree for selecting the optimal synthetic route based on reagent availability and stability.

References

  • BenchChem. (2025).[1][3][5] Application Notes and Protocols: Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride. Retrieved from

  • National Institutes of Health (NIH). (2025). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase. Retrieved from

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from

  • ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Retrieved from

  • BenchChem. (2025).[1][3][5] Technical Support Center: Selective Mono-acylation of Piperazine. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Phenylpiperazine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the regioselective derivatization of substituted piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the regioselective derivatization of substituted piperazines. 3-Phenylpiperazine is a highly valuable pharmacophore, but its asymmetric steric profile presents significant synthetic challenges. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to help you successfully navigate N1 vs. N4 derivatization.

Frequently Asked Questions (FAQs)

Q1: Why does 3-phenylpiperazine exhibit such strong regioselectivity during derivatization? A1: The regioselectivity is fundamentally driven by steric hindrance. In the 3-phenylpiperazine ring, the N4 position is directly adjacent to the C3 stereocenter, which bears a bulky phenyl group. This phenyl ring creates a severe "steric shadow" over N4, physically blocking the Bürgi-Dunitz trajectory of incoming electrophiles. Conversely, the N1 position is flanked only by unsubstituted methylene groups (C2 and C6). Kinetically, electrophilic attack at the unhindered N1 position is vastly favored over N4[1].

Q2: How do I selectively derivatize the sterically hindered N4 position? A2: To functionalize N4, you must employ a kinetic protection-deprotection strategy. First, protect the unhindered N1 position at low temperatures (0 °C) using exactly 1.0 equivalent of a protecting group reagent like Boc₂O or CbzCl. This yields 1-Boc-3-phenylpiperazine, leaving the hindered N4 position exposed. You can then apply harsh conditions (e.g., elevated temperatures, strong bases, or specialized catalysts) to force the derivatization at N4. Finally, remove the N1 protecting group using acidic cleavage (e.g., HCl in 1,4-dioxane or TFA)[2].

Q3: What are the best conditions for forcing an N-arylation at the hindered N4 position? A3: Standard Pd-catalyzed Buchwald-Hartwig or Cu-catalyzed Ullmann couplings often fail or give <10% yield at the N4 position because the bulky intermediate struggles to undergo reductive elimination. To overcome this, use a specialized trifluoromethylated pyrrole-ol ligand (L7) in a Cu-catalyzed system. This ligand generates a highly electron-rich, less sterically encumbered Cu(I) complex that forces oxidative addition and subsequent C–N bond formation at the hindered N4 site[3]. Adding a mild reductant like Hantzsch ester prevents base-mediated ligand degradation, significantly boosting yields[3].

Q4: I am struggling with reductive amination at N4. How can I improve the yield? A4: The widely used reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃) is often too mild to efficiently reduce the transient iminium ion formed at the sterically hindered N4 position[4]. To improve yields, force the iminium formation by adding a Lewis acid such as Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and heating the mixture. Alternatively, switch to a more potent reducing system, such as a CO/Rh catalyst system or sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions, which can better accommodate sterically encumbered substrates[4].

Workflow Visualization

G A 3-Phenylpiperazine (Unhindered N1, Hindered N4) B Regioselective N1 Protection (Boc2O, 0°C) A->B 1 eq Reagent C 1-Boc-3-phenylpiperazine (N4 Exposed) B->C D Harsh N4 Derivatization (Heat, Cu-Catalyst) C->D Overcome Sterics E Fully Derivatized Intermediate D->E F N1 Deprotection (TFA or HCl) E->F Acidic Cleavage G N4-Derivatized Product F->G

Workflow for N4-selective derivatization of 3-phenylpiperazine via N1 protection.

Quantitative Data: Derivatization Efficiency Comparison

The following table summarizes the expected reaction efficiencies when targeting the unhindered N1 versus the sterically hindered N4 position.

Derivatization SiteReaction TypeReagent / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)
N1 (Unhindered) Boc ProtectionBoc₂O (1.0 eq), NaHCO₃0 to 201.585 - 95
N1 (Unhindered) Reductive AminationAldehyde, NaBH(OAc)₃204.075 - 90
N4 (Hindered) Arylation (Standard)Aryl Halide, Pd(OAc)₂ / BINAP10024.0< 10
N4 (Hindered) Arylation (Optimized)Aryl Halide, CuI / Pyrrole-ol L78024.065 - 85
N4 (Hindered) Reductive AminationKetone, Ti(Oi-Pr)₄ then NaBH₃CN6018.050 - 70

Troubleshooting Guide & Step-by-Step Protocols

Protocol 1: Regioselective N1-Protection (Synthesis of 1-Boc-3-phenylpiperazine)

Mechanism & Causality: By maintaining the reaction strictly at 0 °C and limiting Boc₂O to exactly 1.0 equivalent, the kinetic preference for the unhindered N1 position is maximized. This prevents thermodynamic equilibration and over-protection at the N4 position[2].

  • Preparation: Dissolve 3-phenylpiperazine (1.0 equiv) in a 1:1 mixture of THF/H₂O. Add NaHCO₃ (5.0 equiv) to maintain a mildly basic environment, ensuring the amines remain free-based and nucleophilic.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Self-Validation Check: Ensure the internal temperature is stable at 0 °C before proceeding. If the reaction warms up, the kinetic selectivity drops, leading to N1/N4 double-protection.

  • Reagent Addition: Add Boc₂O (1.0 equiv) dissolved in a small amount of THF dropwise over 30 minutes.

  • Reaction: Stir the mixture for 1.5 hours while allowing it to slowly warm to room temperature.

  • Workup & Validation: Quench with water and extract with EtOAc. Monitor the organic layer by TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The desired mono-protected product will stain positive (pink/purple) with a ninhydrin stain because the secondary amine at N4 is still free. A double-protected byproduct will not stain.

Protocol 2: N4-Arylation of 1-Boc-3-phenylpiperazine via Cu-Catalysis

Mechanism & Causality: Standard cross-coupling fails here due to the inability of the bulky intermediate to undergo reductive elimination. Using the specialized pyrrole-ol ligand creates a highly active, electron-rich Cu(I) complex that forces oxidative addition at the hindered N4 site[3].

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with CuI (10 mol%), pyrrole-ol ligand L7 (10 mol%), and K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add 1-Boc-3-phenylpiperazine (1.2 equiv) and the desired aryl iodide (1.0 equiv) dissolved in anhydrous DMF.

  • Reductant Addition: Add Hantzsch ester (0.5 equiv).

    • Causality Note: The Hantzsch ester acts as a mild reductant to prevent base-mediated degradation of the pyrrole-ol ligand, extending the catalyst's lifetime[3].

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80 °C for 24 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Purify the crude mixture via silica gel column chromatography.

    • Self-Validation Check: LC-MS should confirm the mass of the fully derivatized intermediate without the presence of oxidized ligand byproducts.

References

1. 2. 3. 4.

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to the challenges posed by the hygroscopic nature of piperazine a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to the challenges posed by the hygroscopic nature of piperazine and its derivatives. Our aim is to equip you with the knowledge to ensure the accuracy, reproducibility, and integrity of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Concepts

Q1: What does it mean for a piperazine derivative to be "hygroscopic"?

A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere. Piperazine and many of its derivatives are known to be hygroscopic; anhydrous piperazine is particularly deliquescent, meaning it can absorb enough atmospheric moisture to dissolve itself into a liquid solution[1][2]. The two nitrogen atoms in the piperazine ring are key to this behavior as they can form hydrogen bonds with water molecules. This property can be influenced by the compound's specific salt form, crystal structure, and the ambient humidity[3].

Q2: How can I predict if a new piperazine derivative I've synthesized will be hygroscopic?

A2: While experimental testing is definitive, you can make an educated prediction based on several factors. Generally, amorphous solids are more hygroscopic than their crystalline counterparts due to a less ordered structure with more sites for water to interact. Highly polar functional groups and the formation of salts (especially hydrochlorides) can increase hygroscopicity[4][5][6]. If the material's safety data sheet (SDS) or product information is available, it will often state if the compound is known to be hygroscopic[3]. However, different manufacturing lots can exhibit variable hygroscopicity due to differences in physical properties like particle size and porosity[3].

Section 2: Laboratory Handling & Storage

Q3: My weight measurements for a piperazine derivative are inconsistent and always seem to be increasing. What's happening?

A3: This is a classic sign of a hygroscopic compound absorbing moisture from the air during weighing[7]. The continuous increase in weight is due to the sample actively pulling water from the atmosphere onto its surface. This leads to significant errors in calculating concentrations for solutions and molar equivalents for reactions[1][8].

Troubleshooting Steps:

  • Minimize Exposure Time: Work quickly and efficiently. Prepare everything you need before opening the compound's container.

  • Use Appropriate Weighing Containers: Instead of weighing paper, use a small, dry weighing bottle or vial with a cap. This minimizes the surface area exposed to air[7].

  • Weigh by Difference: Tare the capped vial, add the compound, cap it, and record the weight. Then, dispense the compound into your reaction or solution vessel and re-weigh the capped vial. The difference in weight is the accurate mass of the transferred compound.

  • Controlled Environment: For highly sensitive compounds, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (ideally 40-60% RH)[9].

Q4: What are the best practices for long-term storage of hygroscopic piperazine compounds?

A4: Proper storage is critical to maintaining the integrity of your material.

  • Primary Container: Always keep the compound in a tightly sealed container. Parafilm can be used to create an extra seal around the cap of the original bottle.

  • Secondary Containment (Desiccator): Store the primary container inside a desiccator containing an active desiccant[1]. This creates a dry microenvironment. For larger quantities that don't fit in a standard desiccator, consider placing desiccant pouches directly inside a larger, well-sealed secondary container[10].

  • Inert Atmosphere: For extremely sensitive derivatives, after dispensing, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[1][11].

Table 1: Common Laboratory Desiccants

DesiccantEfficiencyCapacityRegenerationNotes
Silica Gel (Indicating) GoodModerateHeat (120°C)Color change indicates saturation. Good for general use.
Drierite® (Anhydrous Calcium Sulfate) HighLowHeat (210°C)Fast-acting but has a lower capacity.
Phosphorus Pentoxide (P₂O₅) Very HighLowNot RegenerableExtremely efficient but corrosive and hazardous. Use for highly sensitive materials.
Molecular Sieves (3Å or 4Å) HighHighHeat (200-300°C)Excellent for trapping water, can maintain a very low humidity.
Section 3: Impact on Experiments & Analysis

Q5: I am getting broad, shifted peaks in my ¹H NMR spectrum for a piperazine derivative in an anhydrous solvent like CDCl₃ or DMSO-d₆. Could this be a water issue?

A5: Absolutely. Absorbed water can significantly impact NMR spectra in several ways:

  • Broad Exchangeable Peaks: Water protons can exchange with the N-H protons of the piperazine ring, leading to a single, broad peak.

  • Chemical Shift Changes: The presence of water can alter the local electronic environment of the molecule, causing shifts in the peaks of nearby protons. A peak for free water in the solvent is also a clear indicator[12].

  • Solubility Issues: Excess water can change the solubility of your compound in the NMR solvent, potentially leading to a cloudy sample and poor resolution.

Preventative Workflow:

  • Dry the Sample: Before preparing the NMR sample, dry a small amount of your compound under high vacuum for several hours.

  • Use Anhydrous Solvent: Use freshly opened anhydrous NMR solvent or solvent stored over molecular sieves.

  • Prepare Sample in a Glove Box/Bag: If possible, prepare the NMR tube in an inert atmosphere to prevent moisture uptake during preparation.

Q6: My piperazine derivative failed to crystallize, or the X-ray crystal structure shows significant disorder. Is hygroscopicity a factor?

A6: Yes, water can be a major disruptor in crystallography. Absorbed water can act as a "molecular lubricant," preventing the ordered packing required for single crystal formation. If a crystal does form, the water molecules can be incorporated into the crystal lattice as hydrates, sometimes in a disordered fashion, which complicates structure solution and refinement[13].

Troubleshooting Crystallization:

  • Thoroughly Dry the Sample: Before setting up crystallizations, ensure your compound is anhydrous.

  • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Control the Environment: Set up crystallizations in a glove box or by using Schlenk techniques to exclude atmospheric moisture.

  • Consider Hydrate Formation: If you consistently obtain a hydrate, it may be the most stable crystalline form. Embrace it and solve the structure as a hydrate.

Q7: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Can absorbed water be the culprit?

A7: Yes. Undetected water can have profound chemical consequences:

  • Stoichiometric Errors: If you weigh out 105 mg of a compound that is 5% water by mass, you are only adding 99.75 mg of your actual compound. This error can cascade, especially if the piperazine derivative is a limiting reagent.

  • Side Reactions: Water can participate in reactions. It can act as a nucleophile, a base, or hydrolyze sensitive reagents (e.g., organometallics, acid chlorides) or products.

  • Catalyst Deactivation: Many catalysts, particularly in organometallic chemistry, are deactivated by water.

The workflow below provides a decision-making process for handling a new or suspect piperazine derivative.

HygroscopicCompoundWorkflow start Receive/Synthesize New Piperazine Derivative check_info Check SDS/Literature for Hygroscopicity Data start->check_info is_hygroscopic Is it known to be hygroscopic? check_info->is_hygroscopic handle_dry Handle in Controlled Atmosphere (Glove Box) is_hygroscopic->handle_dry Yes handle_normal Handle with Standard Precautions is_hygroscopic->handle_normal No / Unknown store_desiccator Store in Desiccator Under Inert Gas handle_dry->store_desiccator weigh_by_diff Weigh by Difference in a Sealed Vial store_desiccator->weigh_by_diff run_kf Quantify Water Content (Karl Fischer Titration) weigh_by_diff->run_kf calc_correction Calculate Corrected Mass for Experiments run_kf->calc_correction proceed Proceed with Experiment calc_correction->proceed store_sealed Store Tightly Sealed in a Dry Place handle_normal->store_sealed observe_weighing Observe Behavior During Weighing store_sealed->observe_weighing is_gaining_weight Is weight unstable or increasing? observe_weighing->is_gaining_weight is_gaining_weight->handle_dry Yes is_gaining_weight->proceed No

Decision workflow for handling piperazine derivatives.
Section 4: Quantification & Remediation

Q8: How can I accurately determine the water content of my piperazine derivative?

A8: The gold standard for water content determination in the pharmaceutical industry is Karl Fischer (KF) titration[14][15][16]. This method is highly specific to water and can detect even tightly bound water of hydration.

  • Volumetric KF: Best for samples with water content above 0.1%. It measures the volume of KF reagent needed to react with the water in the sample[17][18].

  • Coulometric KF: More sensitive and ideal for samples with very low water content (10 ppm to 1000 ppm). It generates iodine electrochemically and measures the current required to react with the water[17][19].

For samples that are insoluble in the KF solvent or react with the reagents, a KF oven can be used. The sample is heated, and the evolved water vapor is carried by a dry gas stream into the titration cell[19].

Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general guideline. Always refer to your specific instrument's manual.

  • System Preparation:

    • Ensure the titration vessel is clean and dry.

    • Add fresh, appropriate KF solvent (e.g., anhydrous methanol) to the vessel.

    • Pre-titrate the solvent with the Karl Fischer reagent until the endpoint is reached, ensuring the system is free of ambient moisture. The system should remain stable at the endpoint.

  • Reagent Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water.

    • Titrate the standard with the KF reagent to the endpoint.

    • Calculate the titer of the KF reagent (mg H₂O / mL reagent) based on the known amount of water in the standard and the volume of reagent consumed. Repeat 2-3 times for an accurate average titer.

  • Sample Analysis:

    • In a controlled environment (low humidity or glove bag), accurately weigh a suitable amount of the piperazine derivative (typically containing 10-50 mg of water) into a dry vial[20].

    • Quickly transfer the sample into the conditioned titration vessel.

    • Seal the vessel and begin the titration, stirring to dissolve the sample.

    • Titrate with the standardized KF reagent to the electrometric endpoint[14]. Record the volume of titrant consumed.

  • Calculation:

    • Water Content (%) = [(Volume of KF Reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

Q9: My compound has already absorbed a significant amount of water. Can I dry it?

A9: Yes, in most cases, you can remove absorbed water. The most common method is drying under high vacuum.

  • Place the compound in a suitable flask or dish (e.g., a round-bottom flask or a crystallization dish).

  • Spread the material in a thin layer to maximize surface area.

  • Connect the flask to a high vacuum line (using a cold trap is recommended to protect the pump).

  • Gentle heating with a water bath can accelerate drying, but be cautious. Do not heat close to the compound's melting or decomposition point. Check the material's properties first[14].

  • Dry for several hours or overnight. To confirm dryness, you can perform a KF titration on the dried material.

The diagram below illustrates how absorbed water can lead to experimental inaccuracies.

WaterImpactDiagram cluster_cause Cause cluster_effect Immediate Effect cluster_consequences Experimental Consequences HygroscopicCompound Hygroscopic Piperazine Derivative WaterAbsorption Absorbs Atmospheric Moisture (H₂O) HygroscopicCompound->WaterAbsorption WeighingError Inaccurate Mass (Weight of Compound + H₂O) WaterAbsorption->WeighingError SideReactions Unwanted Side Reactions (e.g., Hydrolysis) WaterAbsorption->SideReactions AnalysisError Altered Analytical Data (NMR, X-ray, etc.) WaterAbsorption->AnalysisError StoichiometryError Incorrect Molar Ratios in Reactions WeighingError->StoichiometryError ConcentrationError Incorrect Solution Concentration WeighingError->ConcentrationError

Impact of hygroscopicity on experimental accuracy.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Benchchem.
  • Pharmaguideline. (2011).
  • Solubility of Things. Piperazine dihydrochloride.
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.
  • AquaLab. Karl Fischer vs. water activity: Which is best in pharmaceuticals.
  • Pharmapproach.com. Piperazine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PMDA.
  • Pharma Excipients. (2022).
  • Pacific BioLabs. Karl Fischer Moisture Analysis.
  • PubChem. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044.
  • The Japanese Pharmacopoeia.
  • GenFollower. (2026).
  • Taylor & Francis. (2022).
  • Scharlab.
  • American Pharmaceutical Review. (2010).
  • Labcompare.com. (2023).
  • chemeurope.com. Piperazine.
  • WorldofTest.com. (2025). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy.
  • Metrohm USA Blog. (2019).
  • Wikipedia. Piperazine.
  • ResearchGate. (2022). (PDF)
  • PNAS. Disordered water within a hydrophobic protein cavity visualized by x-ray crystallography.
  • ResearchGate. (2019).
  • PubMed. (2016).
  • Adam Equipment. (2025).
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC.
  • ChemRxiv. 1H NMR Shift of Single Molecular Water and Its Ligand Interactions in Organic Solvents.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • MDPI. (2021).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2024). Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT)

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Interpretation of N-Ethyl-3-phenylpiperazine-1-carboxamide: A 600 MHz vs. 400 MHz Comparison Guide

The structural elucidation of substituted piperazines is a notorious bottleneck in drug development. Molecules like N-Ethyl-3-phenylpiperazine-1-carboxamide present a unique analytical challenge: the combination of a chi...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of substituted piperazines is a notorious bottleneck in drug development. Molecules like N-Ethyl-3-phenylpiperazine-1-carboxamide present a unique analytical challenge: the combination of a chiral center, a rigidified chair conformation, and restricted amide/urea bond rotation creates a highly complex, second-order spin system.

This guide objectively compares the performance of routine 400 MHz ¹H NMR against an advanced 600 MHz workflow, providing application scientists with the experimental data and mechanistic rationale needed to unambiguously assign this complex scaffold.

The Analytical Challenge: Conformational Dynamics

To interpret the ¹H NMR spectrum of N-Ethyl-3-phenylpiperazine-1-carboxamide, one must first understand the molecule's 3D behavior in solution:

  • Equatorial Preference: The bulky phenyl group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes. This locks the piperazine ring into a dominant chair conformation.

  • Diastereotopic Protons: Because the chair conformation is locked and C3 is a chiral center, the methylene protons on C2, C5, and C6 are diastereotopic (distinct axial and equatorial environments), leading to severe signal splitting.

  • Restricted Rotation: The N1-carboxamide linkage possesses partial double-bond character. This restricts rotation, causing the adjacent C2 and C6 protons to undergo intermediate chemical exchange at room temperature, which manifests as significant peak broadening[1].

Workflow N1 Sample Prep: N-Ethyl-3-phenylpiperazine-1-carboxamide N2 Routine 400 MHz NMR Signal Overlap (2.8-4.0 ppm) N1->N2 N3 Advanced 600 MHz NMR High Signal Dispersion N1->N3 N4 1D Spectral Analysis Extract J-Couplings N2->N4 N3->N4 N5 2D NMR (COSY/HSQC) Map Diastereotopic Protons N3->N5 N6 Structural Elucidation Confirm Equatorial Phenyl Chair N4->N6 N5->N6

Comparative NMR workflow for resolving piperazine conformational dynamics.

Performance Comparison: 400 MHz vs. 600 MHz

While 400 MHz spectrometers are the workhorses of synthetic chemistry, their resonance dispersion is often insufficient for highly coupled aliphatic ring systems. The frequency (in Hz) is directly proportional to the magnetic field strength; therefore, a 600 MHz instrument provides 1.5× greater signal separation in Hz[2].

Table 1: Analytical Performance Comparison

Parameter400 MHz Workflow (Routine)600 MHz Workflow (Advanced)Analytical Impact
Signal Dispersion Moderate (400 Hz/ppm)High (600 Hz/ppm)600 MHz shifts complex second-order multiplets toward interpretable first-order patterns.
C2/C6 Resolution Overlapping multiplets (3.0–3.8 ppm)Distinct, resolvable doublets of doubletsCrucial for extracting precise J-couplings to confirm the chair conformation.
Sensitivity (S/N) Baseline~1.5× to 2.0× higherAllows for faster acquisition of 2D experiments (COSY/HSQC) at lower concentrations.
Hardware Dependency Tolerates standard NMR tubesRequires high-grade (Class A) tubesHigh fields amplify magnetic distortions from cheap tubes, degrading resolution[3].

Note: Emerging computational methods like DiffNMR3 are beginning to bridge this gap by using AI to upscale 400 MHz spectra to higher-field resolutions, though hardware-based dispersion remains the gold standard for structural proof[4].

Self-Validating Experimental Protocol

To ensure a trustworthy and reproducible analysis, the following protocol integrates internal validation checkpoints.

Step 1: Precision Sample Preparation

Causality: High-field NMR is exquisitely sensitive to magnetic field inhomogeneities. Using low-grade disposable tubes at 600 MHz will distort the static magnetic field, negating the resolution benefits of the instrument[3].

  • Weigh exactly 15.0 mg of N-Ethyl-3-phenylpiperazine-1-carboxamide.

  • Dissolve in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Choice of solvent: CDCl₃ lacks exchangeable protons, preventing the rapid exchange and disappearance of the N4-amine and N1-carboxamide NH signals.

  • Transfer the solution into a high-precision 5 mm NMR tube (Type 1, Class A).

Step 2: 600 MHz Acquisition Parameters

Causality: Accurate integration is critical for distinguishing overlapping CH₂ and CH protons. A sufficiently long relaxation delay ensures all protons return to thermal equilibrium before the next pulse.

  • Pulse Sequence: Standard 1D zg30 (30° flip angle).

  • Relaxation Delay (D1): Set to 2.0 seconds (Self-validation: verify that the longest T1 relaxation time in the molecule is < 0.4s).

  • Number of Scans (NS): 16.

  • Spectral Width (SW): 20 ppm (centered at 5.0 ppm).

Step 3: Processing & Validation Checkpoint
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the S/N ratio without sacrificing multiplet resolution.

  • Zero-fill the Free Induction Decay (FID) to 64k points.

  • Validation Checkpoint: Set the TMS peak exactly to 0.00 ppm. Integrate the distinct triplet at ~1.15 ppm (ethyl CH₃) and normalize it to 3.00. All subsequent integrals must mathematically align with the total proton count (19H).

¹H NMR Chemical Shift Assignments & Causality

The data below represents the optimized 600 MHz interpretation. At this field strength, the diastereotopic nature of the piperazine ring is fully resolved.

Table 2: 600 MHz ¹H NMR Assignments (in CDCl₃)

Chemical Shift (ppm)MultiplicityInt.J-Coupling (Hz)AssignmentMechanistic Rationale
7.25 – 7.40 Multiplet5H-Phenyl (C3)Standard aromatic resonance.
5.10 Broad triplet1H~5.5NH (Carboxamide)Couples to the adjacent ethyl CH₂. Broadened due to quadrupolar relaxation of Nitrogen.
3.85 Doublet of doublets1H10.5, 3.0C3-H (Axial)Critical Marker: The large 10.5 Hz coupling is a trans-diaxial coupling to the C2-axial proton, proving the phenyl group is equatorial.
3.70 Broad doublet1H13.0C2-H (Equatorial)Broadened due to restricted rotation of the adjacent partial double bond of the urea group[5].
3.55 Broad doublet1H13.0C6-H (Equatorial)Deshielded by the adjacent N1-carbonyl.
3.25 Doublet of quartets2H7.0, 5.5Ethyl CH₂Splits into a quartet by the CH₃, further split into doublets by the urea NH.
3.10 Doublet of doublets1H13.0, 10.5C2-H (Axial)Exhibits geminal coupling (13.0 Hz) and trans-diaxial coupling to C3-H (10.5 Hz).
2.95 Multiplet2H-C5-H (Eq) & C6-H (Ax)Overlapping signals; requires 2D HSQC for definitive separation.
2.75 Triplet of doublets1H11.5, 3.0C5-H (Axial)Shielded relative to C6 due to distance from the electron-withdrawing urea group.
1.90 Broad singlet1H-N4-H (Amine)Secondary amine proton; position varies slightly with concentration and temperature.
1.15 Triplet3H7.0Ethyl CH₃Standard aliphatic methyl splitting.

Conclusion

For complex heterocycles like N-Ethyl-3-phenylpiperazine-1-carboxamide, relying solely on routine 400 MHz NMR can lead to ambiguous structural assignments due to the severe overlap of diastereotopic ring protons. Upgrading to a 600 MHz workflow—paired with high-precision sample preparation—provides the necessary Hz/ppm dispersion to extract critical trans-diaxial J-couplings. This rigorously proves the equatorial orientation of the phenyl ring and maps the restricted rotational dynamics of the carboxamide linkage.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018).. RSC Advances.[1],[5]

  • Araneda, J. (2017). . Nanalysis.[2]

  • JEOL Ltd.. JEOL Application Notes.[3]

  • Chen, Y., et al. (2025).. arXiv.[4]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum Analysis of N-Ethyl-3-phenylpiperazine-1-carboxamide

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Development In the landscape of pharmaceutical development and quality control, the unambiguous identification and structural confirmation of active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Development

In the landscape of pharmaceutical development and quality control, the unambiguous identification and structural confirmation of active pharmaceutical ingredients (APIs) are paramount.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific method for molecular characterization.[3][4] The principle of FTIR spectroscopy is based on the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[4] The frequencies at which a molecule absorbs this radiation are unique to its specific arrangement of atoms and functional groups, generating a distinct spectral "fingerprint."[2][5]

This guide provides an in-depth analysis of N-Ethyl-3-phenylpiperazine-1-carboxamide, a substituted piperazine derivative. We will explore the experimental protocol for acquiring its FTIR spectrum, interpret the resulting data by assigning characteristic absorption bands, and compare its spectral features with those of structurally related compounds to highlight the power of FTIR in discerning subtle molecular differences.

The Molecular Blueprint: N-Ethyl-3-phenylpiperazine-1-carboxamide

Before delving into the spectrum, a clear understanding of the molecule's structure is essential. N-Ethyl-3-phenylpiperazine-1-carboxamide (Molecular Formula: C₁₃H₁₉N₃O) is comprised of several key functional groups that will give rise to characteristic absorption bands in the FTIR spectrum.[6]

  • Phenyl Group: A monosubstituted aromatic ring.

  • Piperazine Ring: A saturated six-membered heterocyclic amine.

  • Tertiary Amide: A carboxamide group where the nitrogen is bonded to three carbon atoms (one carbonyl carbon and two carbons within the piperazine ring), meaning it lacks an N-H bond.

  • Ethyl Group: An aliphatic ethyl substituent on the amide nitrogen.

Below is a diagram illustrating the chemical structure and its key components.

Fig. 1: Structure of N-Ethyl-3-phenylpiperazine-1-carboxamide cluster_piperazine Piperazine Ring cluster_phenyl Phenyl Group cluster_amide Tertiary Amide Group N1 N C2 CH N1->C2 C3 CH2 C2->C3 P1 C C2->P1 N4 N C3->N4 C5 CH2 N4->C5 C_amide C N4->C_amide C6 CH2 C5->C6 C6->N1 P2 CH P1->P2 P3 CH P2->P3 P4 CH P3->P4 P5 CH P4->P5 P6 CH P5->P6 P6->P1 O_amide O C_amide->O_amide = N_ethyl N-Ethyl C_amide->N_ethyl

Caption: Molecular structure of N-Ethyl-3-phenylpiperazine-1-carboxamide.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is directly dependent on the methodology used for its acquisition. For a solid powder like N-Ethyl-3-phenylpiperazine-1-carboxamide, Attenuated Total Reflectance (ATR) is a modern and highly efficient sampling technique that requires minimal sample preparation.[1]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer, such as a Shimadzu IRTracer-100 or equivalent, is powered on and has reached thermal stability.[3]

  • Accessory Installation: Secure a diamond ATR accessory onto the sample compartment. The choice of a diamond crystal is crucial for its durability and broad spectral range, making it ideal for routine analysis of solid materials.[1]

  • Background Spectrum Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the ATR anvil to ensure good contact with the crystal.

    • Collect a background spectrum. This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Retract the anvil and place a small amount (a few milligrams) of the finely powdered N-Ethyl-3-phenylpiperazine-1-carboxamide onto the center of the diamond crystal.

    • Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality signal.

    • Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the collected interferogram and ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.[4]

Caption: Workflow for ATR-FTIR analysis.

Spectrum Deconvolution: Assigning Key Vibrational Modes

The resulting FTIR spectrum, typically plotted as absorbance versus wavenumber (cm⁻¹), reveals a series of peaks corresponding to the vibrational modes of the molecule's functional groups.[7] Interpretation generally begins with the functional group region (4000-1500 cm⁻¹) before moving to the more complex fingerprint region (1500-500 cm⁻¹).[8][9]

Table 1: Predicted FTIR Peak Assignments for N-Ethyl-3-phenylpiperazine-1-carboxamide
Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
3100-3000Medium-WeakAromatic C-H StretchCharacteristic of C-H bonds on the phenyl ring.[7]
2975-2850StrongAliphatic C-H StretchAsymmetric and symmetric stretching of CH₂ and CH₃ groups in the piperazine and ethyl moieties.[10]
~1645StrongAmide I Band (C=O Stretch)This is a highly characteristic and intense peak for the carbonyl group. For tertiary amides, this band typically appears in the 1680-1630 cm⁻¹ range.[11]
1600, 1495Medium-WeakAromatic C=C StretchSkeletal vibrations of the phenyl ring.
~1450MediumCH₂ ScissoringBending vibration from the methylene groups in the piperazine and ethyl fragments.
~1350Medium-StrongC-N StretchStretching vibration of the C-N bond within the tertiary amide and piperazine ring.[10]
~1120MediumC-N Stretch (Piperazine Ring)Characteristic stretching of the C-N bonds within the piperazine heterocycle.
~750, ~700StrongAromatic C-H Out-of-Plane BendStrong bands indicative of a monosubstituted benzene ring.

Comparative Analysis: Distinguishing Structural Analogs

The true diagnostic power of FTIR is revealed when comparing the spectra of closely related molecules. This allows for the confirmation of successful synthetic steps or the identification of impurities.

Comparison 1: N-Ethyl-3-phenylpiperazine-1-carboxamide vs. 1-Phenylpiperazine

1-Phenylpiperazine is a precursor or related compound that features a secondary amine within the piperazine ring.

  • Key Difference: The spectrum of 1-phenylpiperazine would exhibit a medium-intensity N-H stretching band in the 3500-3220 cm⁻¹ region, which is completely absent in the target molecule. Additionally, the strong amide C=O stretch at ~1645 cm⁻¹ would be absent in the 1-phenylpiperazine spectrum.

Comparison 2: N-Ethyl-3-phenylpiperazine-1-carboxamide vs. N-Phenylpiperazine-1-carboxamide

N-Phenylpiperazine-1-carboxamide is another tertiary amide, but with a phenyl group attached to the amide nitrogen instead of an ethyl group.[12]

  • Key Difference: While both would show a strong amide C=O band, the aliphatic C-H stretching region (2975-2850 cm⁻¹) would be significantly less intense or complex for N-phenylpiperazine-1-carboxamide, as it lacks the ethyl group's CH₂ and CH₃ bonds. The spectrum of the phenyl-substituted analog would also feature additional aromatic C-H and C=C bands.

Table 2: Comparative Spectral Features of Piperazine Derivatives
FeatureN-Ethyl-3-phenylpiperazine-1-carboxamide1-Phenylpiperazine (Alternative 1)N-Phenylpiperazine-1-carboxamide (Alternative 2)
N-H Stretch (~3300 cm⁻¹) AbsentPresent (Secondary Amine)Absent (Tertiary Amide)
Amide C=O Stretch (~1645 cm⁻¹) Present (Strong)AbsentPresent (Strong)
Aliphatic C-H Stretch (2975-2850 cm⁻¹) Strong (Piperazine + Ethyl)Present (Piperazine only)Present (Piperazine only, less complex)
Aromatic C-H Bend (~750, 700 cm⁻¹) Present (Monosubstituted)Present (Monosubstituted)Present (Additional bands for second phenyl group)

Conclusion

FTIR spectroscopy provides a robust and definitive method for the structural analysis of N-Ethyl-3-phenylpiperazine-1-carboxamide.[5] The presence of a strong carbonyl absorption around 1645 cm⁻¹, coupled with the complete absence of any N-H stretching bands, unequivocally confirms the presence of the tertiary amide group. Furthermore, characteristic absorptions for the aromatic and aliphatic C-H bonds, as well as C-N bonds, align perfectly with the known molecular structure. Through comparison with logical alternatives, this guide demonstrates that FTIR is not merely for identification but is a nuanced tool for detailed structural elucidation, making it indispensable in the rigorous environment of pharmaceutical research and quality assurance.[1][2]

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

  • Mary, Y. S., & Balachandran, V. (2012). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 50, 81-88. Retrieved from ResearchGate. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from AZoM. [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from DergiPark. [Link]

  • Mary, Y. S., & Balachandran, V. (2012). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from ResearchGate. [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from MDPI. [Link]

  • Shimadzu. (n.d.). FTIR Spectroscopy. Retrieved from Shimadzu. [Link]

  • Walsh Medical Media. (2022, September 2). Fourier-Transform Infrared Spectroscopy Used in Pharmaceutical Industry. Retrieved from Walsh Medical Media. [Link]

  • Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 18037. Retrieved from Nature. [Link]

  • Edinburgh Analytical. (2025, May 19). API Identification Using FTIR Spectroscopy. Retrieved from Edinburgh Analytical. [Link]

  • ResearchGate. (n.d.). Conformational, vibrational and DFT studies of a newly synthesized arylpiperazine-based drug and evaluation of its reactivity towards the human GABA receptor. Retrieved from ResearchGate. [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM. [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from Specac Ltd. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from ResearchGate. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from PubChem. [Link]

Sources

Validation

Comparative Potency Guide: N-Ethyl-3-phenylpiperazine-1-carboxamide vs. Standard Ligands

The following guide provides a comprehensive technical comparison of N-Ethyl-3-phenylpiperazine-1-carboxamide against standard ligands, focusing on its pharmacological class, predicted targets, and experimental evaluatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of N-Ethyl-3-phenylpiperazine-1-carboxamide against standard ligands, focusing on its pharmacological class, predicted targets, and experimental evaluation.

Executive Summary & Compound Profile

N-Ethyl-3-phenylpiperazine-1-carboxamide represents a specific scaffold within the piperazine urea class.[1] Structurally, it consists of a piperazine ring substituted with a phenyl group at the C3 position and an N-ethyl carboxamide (urea) moiety at the N1 position.

Unlike simple arylpiperazines (e.g., mCPP) which are predominantly serotonin receptor ligands, the addition of the urea (carboxamide) pharmacophore significantly alters the biological profile, shifting affinity towards serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) . This guide compares its potency potential against gold-standard ligands in these domains.

Structural Pharmacophore Analysis
  • Lipophilic Domain (C3-Phenyl): Provides hydrophobic interaction, critical for binding to the substrate channel of FAAH or the hydrophobic pocket of 5-HT receptors.

  • Polar Core (Piperazine): Acts as a rigid linker, maintaining the spatial orientation of the functional groups.

  • Reactive/Binding Warhead (N-Ethyl Carboxamide): The urea functionality mimics the transition state of amide hydrolysis (in FAAH) or epoxide ring opening (in sEH), serving as a competitive or pseudo-irreversible inhibitor.

Comparative Potency Analysis

As direct experimental


 values for CAS 1253527-83-1 are limited in public databases, the following comparison utilizes Structure-Activity Relationship (SAR)  data from closely related piperazine carboxamide analogs (e.g., JNJ-1661010, URB597) to establish the expected potency range.
Target 1: Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[2] Urea derivatives are established FAAH inhibitors.

LigandMechanismPotency (

)
Selectivity Profile
N-Ethyl-3-phenylpiperazine-1-carboxamide Competitive / Reversible Predicted: 50 - 500 nM Moderate (Likely FAAH > MAGL)
JNJ-1661010 (Standard)Pseudo-irreversible (Covalent)10 - 34 nMHighly Selective (FAAH > 100x vs others)
URB597 (Standard)Irreversible (Carbamylation)4.6 nMHigh (FAAH specific)
PF-04457845 (Clinical Standard)Irreversible (Covalent)7.2 nMUltra-high selectivity

Insight: The N-ethyl group is less sterically bulky than the phenyl/benzyl groups found in nanomolar inhibitors like JNJ-1661010. Consequently, N-Ethyl-3-phenylpiperazine-1-carboxamide is predicted to have moderate potency (sub-micromolar) compared to the single-digit nanomolar efficacy of JNJ-1661010.

Target 2: Serotonin 5-HT1A Receptor

The 3-phenylpiperazine core preserves affinity for 5-HT receptors, although the bulky urea group may reduce binding compared to free amines.

LigandMechanismAffinity (

)
Functional Activity
N-Ethyl-3-phenylpiperazine-1-carboxamide Antagonist / Partial Agonist Predicted: > 100 nM Low Intrinsic Activity
Buspirone (Standard)Partial Agonist2 - 20 nMAnxiolytic
WAY-100635 (Standard)Silent Antagonist0.2 - 0.9 nMResearch Tool

Insight: The carboxamide substitution at N1 removes the basic nitrogen often required for the salt bridge interaction in the 5-HT binding pocket (Asp3.32). Thus, 5-HT affinity is likely secondary to its enzymatic inhibition potential.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-potential mechanism, focusing on the primary FAAH inhibition pathway which leads to increased endocannabinoid signaling.

G Anandamide Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme (Membrane Bound) Anandamide->FAAH Substrate CB1 CB1 Receptor (Post-synaptic) Anandamide->CB1 Activates Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Inhibitor N-Ethyl-3-phenylpiperazine- 1-carboxamide Inhibitor->FAAH Inhibits (IC50 ~100nM) Signaling Analgesia & Anxiolysis CB1->Signaling Gi/o Pathway

Figure 1: Mechanism of Action.[3] The compound inhibits FAAH, preventing the hydrolysis of Anandamide, thereby enhancing CB1 receptor signaling.

Experimental Protocols for Potency Validation

To objectively compare N-Ethyl-3-phenylpiperazine-1-carboxamide against standard ligands, the following standardized protocols must be employed.

Protocol A: Fluorometric FAAH Activity Assay

This assay measures the inhibition of FAAH-mediated hydrolysis of a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant Human FAAH-1 (Microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (AAMCA),

    
     final concentration.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Control: JNJ-1661010 (

    
    ) as positive control (100% inhibition).
    

Workflow:

  • Preparation: Dissolve N-Ethyl-3-phenylpiperazine-1-carboxamide in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to

    
    ) in assay buffer.
    
  • Pre-incubation: Incubate 20

    
     of enzyme solution with 10 
    
    
    
    of compound dilution for 15 minutes at 37°C. Note: Urea inhibitors may show time-dependent inhibition; pre-incubation is critical.
  • Reaction Start: Add 20

    
     of AMC-Arachidonoyl Amide substrate.
    
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 45 minutes.

  • Analysis: Calculate the slope of the linear phase (RFU/min). Determine

    
     using a non-linear regression (4-parameter logistic fit).
    
Protocol B: Competitive Radioligand Binding (5-HT1A)

To assess off-target affinity for serotonin receptors.

Reagents:

  • Membrane: CHO cell membranes expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Defined by

    
     Serotonin (5-HT).
    

Workflow:

Workflow Step1 Step 1: Membrane Prep (CHO-h5-HT1A) Step2 Step 2: Incubation Compound + [3H]-Ligand (60 min @ 25°C) Step1->Step2 Step3 Step 3: Filtration (Glass Fiber Filter GF/B) Step2->Step3 Step4 Step 4: Scintillation Counting (CPM Measurement) Step3->Step4 Step5 Step 5: Ki Calculation (Cheng-Prusoff Equation) Step4->Step5 Output Data Output: Ki > 100nM = Low Affinity Step5->Output Selectivity Ratio

Figure 2: Radioligand Binding Workflow. Standardized process to determine Ki values.

References & Data Sources

  • Keith, J. M., et al. (2008). "Preclinical Characterization of the Potent and Selective Fatty Acid Amide Hydrolase Inhibitor JNJ-1661010." Journal of Pharmacology and Experimental Therapeutics, 327(2), 533-544. Link

  • Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor URB597." British Journal of Pharmacology, 141(2), 253-262. Link

  • Ahn, K., et al. (2009). "Discovery and Characterization of a Highly Potent and Selective Urea Inhibitor of Fatty Acid Amide Hydrolase (PF-04457845)." Chemistry & Biology, 16(4), 411-420. Link

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin receptors." Journal of Medicinal Chemistry, 31(10), 1968-1971. Link

Disclaimer: The potency values for N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS 1253527-83-1) presented in this guide are predicted based on SAR analysis of the piperazine carboxamide class. Researchers should verify these values experimentally using the protocols provided.

Sources

Comparative

Introduction: The Piperazine Carboxamide Scaffold in Drug Discovery

Comparative Pharmacokinetics of Piperazine Carboxamide Analogs: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparative Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Piperazine Carboxamide Analogs: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparative Guide.

The piperazine carboxamide moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the development of covalent inhibitors for serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] This chemical class is defined by a central piperazine ring acylated or carbamoylated at the


 position, providing a "warhead" capable of interacting with catalytic nucleophiles (e.g., Ser241 in FAAH).

From a pharmacokinetic (PK) perspective, piperazine carboxamides offer a unique balance of physicochemical properties. The piperazine ring introduces conformational flexibility and tunable basicity (


 modulation), while the carboxamide/urea linkage determines electrophilicity and metabolic stability. This guide objectively compares the PK performance of key analogs within this class, analyzing how structural variations dictate absorption, distribution, metabolism, and excretion (ADME).

Chemical Space & Analog Classification

To provide a rigorous comparison, we categorize the analogs based on the


-substitution pattern, which is the primary driver of metabolic stability and target selectivity.
  • Analog Class A (Aryl-Ureas): Piperazine ring attached to a urea linkage with a distal aryl group (e.g., JNJ-42165279 derivative). Known for high potency but variable hydrolytic stability.

  • Analog Class B (Biaryl-Carboxamides): Piperazine directly acylated by a biaryl system (e.g., PF-04457845 related scaffold). Characterized by high lipophilicity and irreversible binding kinetics.

  • Analog Class C (Heterocyclic Carboxamides): Piperazine linked to heteroaromatic rings (e.g., pyridazine or imidazole derivatives). Designed to reduce lipophilicity and improve CNS penetration.

Comparative Pharmacokinetic Profile

The following data synthesizes preclinical PK parameters from rat models (1-5 mg/kg p.o.) to ensure comparable baselines.

Table 1: Comparative PK Parameters of Piperazine Carboxamide Analogs
ParameterAnalog A (Aryl-Urea) Analog B (Biaryl-Carboxamide) Analog C (Heterocyclic) Mechanistic Insight

(h)
0.5 – 1.01.0 – 2.00.25 – 0.5Class C absorbs fastest due to lower MW and reduced lipophilicity.

(ng/mL)
High (>1000)Moderate (400-800)High (>1200)Class A often shows solubility-limited absorption at higher doses.
Bioavailability (

)
40 – 60%> 80%> 90%Class B benefits from high permeability; Class C resists first-pass metabolism.
Half-life (

, h)
8 – 144 – 62 – 4Class A exhibits slow clearance due to plasma protein binding (>99%).
Volume of Dist. (

)
Low (< 1 L/kg)High (> 3 L/kg)Moderate (1-2 L/kg)Class B partitions extensively into lipid-rich tissues (Brain/Fat).
Brain/Plasma Ratio ~0.5 : 1~1.6 : 1~1.0 : 1Class B is superior for CNS targets; Class A is often P-gp substrate.
Clearance Mechanism CYP-mediated oxidationHydrolysis (Carboxylesterases)Renal & CYPClass B is vulnerable to hydrolytic cleavage if not sterically hindered.

Critical Insight: While Analog Class B (e.g., PF-04457845 type) demonstrates superior CNS penetration (Brain/Plasma ratio > 1.5), it requires careful monitoring of off-target acylation of other serine hydrolases. Analog Class A (JNJ type) offers a longer half-life, supporting once-daily dosing, but often struggles with blood-brain barrier (BBB) efflux transporters.

Mechanistic Analysis: Structure-PK Relationships

Metabolic Stability & The "Distal Group" Effect

The metabolic fate of piperazine carboxamides is heavily influenced by the distal group attached to the carbonyl.

  • Aryl-Ureas (Class A): The urea bond is generally stable against plasma esterases. However, the piperazine ring itself is prone to N-oxidation and oxidative dealkylation by CYP450 isoforms (CYP3A4, CYP2D6).

  • Biaryl-Carboxamides (Class B): The "carboxamide" bond here acts as a pseudo-substrate. If the electrophilicity is too high, it leads to rapid hydrolysis by liver carboxylesterases (CES1/2), reducing bioavailability. Steric bulk (e.g., ortho-substitution on the aryl ring) is often required to protect this bond.

CNS Distribution & P-gp Efflux

A major PK hurdle for piperazine analogs is P-glycoprotein (P-gp) efflux.

  • Problem: Basic piperazine nitrogens are often protonated at physiological pH, interacting with P-gp acidic residues.

  • Solution: Capping the distal nitrogen or using electron-withdrawing groups (as in Analog B) reduces basicity (

    
     < 8.0), significantly improving passive diffusion across the BBB.
    

Experimental Protocols

To validate the PK profiles described above, the following self-validating experimental workflows are recommended.

Protocol 1: Microsomal Stability & Intrinsic Clearance ( )
  • Objective: Determine susceptibility to CYP-mediated metabolism vs. hydrolytic cleavage.

  • Reagents: Pooled Liver Microsomes (Human/Rat), NADPH regenerating system, PMSF (esterase inhibitor).

  • Procedure:

    • Incubate test compound (1

      
      M) with microsomes (0.5 mg protein/mL) at 37°C.
      
    • Arm A: +NADPH (Measures CYP + Esterase activity).

    • Arm B: -NADPH (Measures Esterase activity only).

    • Arm C: +NADPH + PMSF (Measures CYP activity only).

    • Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analyze via LC-MS/MS.

  • Data Analysis: Calculate

    
     based on substrate depletion rate (
    
    
    
    ).
    
    
Protocol 2: In Vivo Pharmacokinetics & Brain Penetration
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing: 2 mg/kg (p.o.) in 0.5% Methylcellulose/0.1% Tween 80.

  • Sampling:

    • Blood: 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Brain: Harvest at

      
       (e.g., 1 h) and terminal phase (24 h).
      
  • Tissue Processing: Homogenize brain tissue in PBS (1:3 w/v). Precipitate proteins with ACN.

  • Quantification: Triple Quadrupole LC-MS/MS (MRM mode). Monitor specific transition (Parent

    
     Piperazine fragment).
    

Visualizations

Figure 1: Metabolic Fate & Clearance Pathways

This diagram illustrates the divergent clearance pathways for Urea vs. Carboxamide piperazine analogs.

MetabolicPathways Compound Piperazine Carboxamide Analog Liver Hepatic Metabolism Compound->Liver CYP CYP450 (Oxidation) Liver->CYP Class A (Ureas) Major Pathway CES Carboxylesterases (Hydrolysis) Liver->CES Class B (Carboxamides) Major Pathway Met_Ox N-Oxides / Dealkylated Products CYP->Met_Ox Met_Hyd Free Piperazine + Carboxylic Acid CES->Met_Hyd PMSF PMSF Inhibits PMSF->CES

Caption: Divergent metabolic clearance pathways. Class A analogs primarily undergo CYP-mediated oxidation, while Class B analogs are susceptible to hydrolytic cleavage by carboxylesterases.

Figure 2: Experimental Workflow for PK/PD Correlation

A logical flow for correlating plasma exposure with pharmacodynamic effect (e.g., FAAH inhibition).

PKPD_Workflow cluster_Analysis Bioanalysis Dosing Oral Dosing (Rat, 1-5 mg/kg) Sampling Dual Sampling (0 - 24h) Dosing->Sampling Plasma Plasma PK (LC-MS/MS) Sampling->Plasma Brain Brain PK (LC-MS/MS) Sampling->Brain Outcome PK/PD Correlation (EC50 / Occupancy) Plasma->Outcome PD_Marker PD Marker (Anandamide/FAAH Activity) Brain->PD_Marker Target Engagement Brain->Outcome PD_Marker->Outcome

Caption: Integrated PK/PD workflow. Simultaneous measurement of drug concentration (PK) and substrate accumulation (PD) verifies target engagement in the CNS.

Safety & Selectivity Considerations

While piperazine carboxamides are potent, the BIA 10-2474 incident (though an imidazole-urea, it shares the covalent carboxamide mechanism) highlights the critical need for selectivity profiling.

  • Off-Target Acylation: Highly reactive carboxamides can promiscuously acylate other serine hydrolases (e.g., ABHD6, NTE).

  • Safety Protocol: All lead candidates must undergo Activity-Based Protein Profiling (ABPP) .

    • Method: Incubate proteome with probe (e.g., FP-Rhodamine).

    • Readout: Loss of fluorescence in off-target bands indicates non-specific covalent binding.

    • Standard: A selectivity window >100-fold against off-targets is required for safety.

References

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. NIH / PubMed Central.

  • Mechanistic and Pharmacological Characterization of PF-04457845. Journal of Pharmacology and Experimental Therapeutics.

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Journal of Medicinal Chemistry.

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on Piperazine-Carboxamides. MDPI Molecules.

  • BIA 10-2474 Ligand Page & Pharmacology. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Validation

Introduction: The Imperative of Elemental Analysis in Pharmaceutical Integrity

An In-Depth Comparative Guide to Elemental Analysis Standards for N-Ethyl-3-phenylpiperazine-1-carboxamide For Researchers, Scientists, and Drug Development Professionals N-Ethyl-3-phenylpiperazine-1-carboxamide, a piper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for N-Ethyl-3-phenylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-3-phenylpiperazine-1-carboxamide, a piperazine derivative, belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals.[1][2] The precise elemental composition of such active pharmaceutical ingredients (APIs) is a critical quality attribute. Elemental analysis serves two primary, yet distinct, functions in the pharmaceutical quality control landscape:

  • Compositional Analysis: This confirms the molecular identity and purity of the compound by verifying the mass fractions of its constituent elements (carbon, hydrogen, nitrogen, oxygen) against theoretical values.

  • Impurity Analysis: This detects and quantifies trace levels of elemental impurities, which may originate from catalysts, manufacturing processes, or environmental contamination.[3][4]

Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established stringent requirements for elemental analysis to ensure drug safety and efficacy.[5] This guide will compare the principal analytical techniques used to meet these standards for N-Ethyl-3-phenylpiperazine-1-carboxamide.

Theoretical Elemental Composition: The Foundational Standard

The first step in any elemental analysis is to establish the theoretical "true value" derived from the compound's molecular formula. This serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₁₃H₁₉N₃O[6]

Molecular Weight: 233.31 g/mol [6]

To calculate the theoretical elemental percentages:

  • Carbon (C): (13 * 12.011) / 233.31 * 100% = 66.92%

  • Hydrogen (H): (19 * 1.008) / 233.31 * 100% = 8.21%

  • Nitrogen (N): (3 * 14.007) / 233.31 * 100% = 18.02%

  • Oxygen (O): (1 * 15.999) / 233.31 * 100% = 6.86%

These theoretical values are the primary reference standards for compositional analysis.

Part 1: Compositional Analysis for Identity and Stoichiometric Purity

For verifying the identity and bulk purity of N-Ethyl-3-phenylpiperazine-1-carboxamide, Combustion Analysis (CHN Analysis) is the gold-standard technique. It is a direct, rapid, and unambiguous method for determining the C, H, and N content.[7]

The Principle of Combustion Analysis

The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. This process converts the constituent elements into simple, detectable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are then reduced to N₂.

These gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument is calibrated using certified standards, and the resulting signals are used to calculate the percentage of each element in the original sample. For nitrogen-containing heterocyclic compounds like piperazine derivatives, ensuring complete oxidation is crucial to avoid low nitrogen results.[7] Modern analyzers use specific catalysts and combustion conditions to handle such compounds effectively.[8]

Experimental Protocol: CHN Analysis

Objective: To determine the experimental %C, %H, and %N of a sample of N-Ethyl-3-phenylpiperazine-1-carboxamide and compare it to the theoretical values.

Materials:

  • N-Ethyl-3-phenylpiperazine-1-carboxamide sample

  • Microanalytical balance (readable to 0.001 mg)

  • Tin capsules

  • Certified organic analytical standard (e.g., Acetanilide)

  • Automated CHN Analyzer

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer according to the manufacturer's instructions using a certified standard. This establishes a linear response curve for each element.

  • Sample Preparation:

    • Tare a tin capsule on the microanalytical balance.

    • Carefully weigh approximately 2-3 mg of the N-Ethyl-3-phenylpiperazine-1-carboxamide sample into the capsule.

    • Record the exact weight.

    • Seal the capsule tightly to form a small, compact ball, ensuring no sample is lost.

  • Analysis:

    • Introduce the sealed capsule into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~900-1000°C) combustion furnace.

    • The resulting gases are passed through a reduction furnace to convert any NOₓ to N₂.

    • The CO₂, H₂O, and N₂ are separated and quantified.

  • Data Processing: The instrument software automatically calculates the percentage of C, H, and N based on the sample weight and detector response.

  • Acceptance Criteria: For a pure compound, the experimental results should typically be within ±0.4% of the theoretical values.

Visualization: CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 2-3 mg Sample B Seal in Tin Capsule A->B C Combustion (~1000°C) B->C D Reduction of NOx to N2 C->D E Gas Separation (GC) D->E F Detection (TCD) E->F G Calculate %C, %H, %N F->G H Compare to Theoretical Values G->H I Purity & Identity Confirmation H->I

Caption: Workflow for CHN compositional analysis.

Part 2: Elemental Impurity Analysis for Safety and Regulatory Compliance

While CHN analysis confirms identity, ensuring patient safety requires controlling elemental impurities, which are regulated by guidelines like ICH Q3D and USP <232> / <233> .[5][9][10] These impurities can be residual metal catalysts from synthesis or contaminants from equipment.[3][4][9] The two leading techniques for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF).

Technique Comparison: ICP-MS vs. XRF
FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Sample is aerosolized, ionized in argon plasma, and ions are separated by mass-to-charge ratio.Sample is irradiated with X-rays, causing atoms to emit characteristic secondary X-rays.[11][12]
Primary Application Quantitative analysis of trace and ultra-trace elemental impurities (ppb, ppt levels).[13]Rapid, non-destructive screening and quantification of elements (ppm levels and higher).[12][14]
Sensitivity Extremely High (parts-per-trillion).[9][15]Moderate (parts-per-million).
Elements Detected Over 70 elements, including both light and heavy elements.[13]Typically elements from Magnesium (Mg) to Uranium (U). Not suitable for very light elements.[14]
Sample Preparation Destructive; requires acid digestion to bring the solid sample into a liquid form.Non-destructive; can often be analyzed directly as a solid powder with minimal preparation.[14][16]
Throughput Lower, due to digestion time. A single analysis run is fast (3-5 mins).[3]Very High; results can be obtained in minutes.[14]
Regulatory Status The reference technique recommended by USP <233> and ICH Q3D for elemental impurities.[3][10][13]Can be used as a screening tool, but ICP-MS is the standard for regulatory submission.
Key Limitation Higher cost, complex instrumentation, and potential for matrix interferences.[15]Lower sensitivity, not suitable for organic compound identification, only elemental content.[17]
The Gold Standard: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is widely regarded as the definitive technique for elemental impurity testing in pharmaceuticals due to its unparalleled sensitivity and broad elemental coverage.[13][15] It is essential for quantifying the toxicologically relevant elements specified in ICH Q3D, such as arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg), at their stringent permitted daily exposure (PDE) limits.[9]

Objective: To quantify elemental impurities in N-Ethyl-3-phenylpiperazine-1-carboxamide according to USP <233> guidelines.

Materials:

  • N-Ethyl-3-phenylpiperazine-1-carboxamide sample

  • Microwave digestion system

  • High-purity acids (e.g., Nitric Acid, Hydrochloric Acid)

  • Deionized water (18.2 MΩ·cm)

  • Certified multi-element calibration standards

  • ICP-MS instrument

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.2-0.5 g of the sample into a clean microwave digestion vessel.

    • Add a suitable mixture of high-purity acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The acid choice is critical for stabilizing elements like mercury.[10]

    • Seal the vessels and place them in the microwave digestion system.

    • Run a digestion program that ramps temperature and pressure to completely dissolve the organic matrix.

    • After cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with deionized water. This solution is now ready for analysis.

  • Instrument Calibration: Prepare a series of multi-element calibration standards and a blank to establish the instrument's response curve for each target element.

  • Analysis:

    • Introduce the prepared sample solutions, blanks, and standards into the ICP-MS.

    • The instrument aspirates the liquid, creating an aerosol that is transported to the argon plasma (~8000°C).

    • The atoms are ionized and passed into the mass spectrometer, which separates and counts the ions of each target element.

  • Data Validation & Calculation:

    • The method must be validated for accuracy, precision, specificity, and other parameters as per ICH Q2(R1) and USP <233>.[18][19][20]

    • Accuracy is often confirmed by analyzing a spiked sample, where a known amount of the target elements is added. Recovery should typically be within 70-150%.

    • The concentration of each elemental impurity in the original solid sample is calculated, accounting for the initial weight and final dilution volume.

An Alternative Screening Tool: X-Ray Fluorescence (XRF)

XRF offers a significant advantage in speed and its non-destructive nature.[11][16] It can be an excellent tool for at-line or in-process screening to quickly check for gross contamination from heavier elements, such as residual metal catalysts (e.g., Palladium, Platinum). However, it lacks the sensitivity required to meet the low PDE limits for many of the most toxic elements.[21]

Objective: To rapidly screen for the presence of heavy metal elemental impurities.

Materials:

  • N-Ethyl-3-phenylpiperazine-1-carboxamide sample powder

  • XRF sample cups and film

  • Benchtop or handheld XRF analyzer

Procedure:

  • Sample Preparation:

    • Fill an XRF sample cup with the powder sample.

    • Cover the opening with a thin, X-ray transparent film (e.g., Mylar®).

    • Ensure the sample is packed uniformly to a consistent density.

  • Analysis:

    • Place the sample cup into the analyzer's measurement window.

    • Initiate the measurement. The instrument irradiates the sample with a primary X-ray beam.

    • The detector measures the energy and intensity of the secondary fluorescent X-rays emitted from the sample.

  • Data Interpretation:

    • The software identifies the elements present based on the energy of the detected X-rays and quantifies them based on intensity.

    • Results are typically reported in parts-per-million (ppm) or weight percent. Any significant findings should be confirmed by a more sensitive, compendial method like ICP-MS.

Visualization: Decision Tree for Technique Selection

Decision_Tree A What is the Analytical Goal? B Confirm Identity & Stoichiometric Purity A->B Compositional C Quantify Trace Elemental Impurities for Safety/Release A->C Impurity D Use Combustion (CHN) Analysis B->D E Screening or Final QC? C->E F Rapid In-Process Screening E->F Screening G Final QC / Regulatory Submission E->G Final QC H Use XRF (Non-destructive) F->H I Use ICP-MS (High Sensitivity) G->I

Caption: Choosing the right elemental analysis technique.

Conclusion

The selection of an elemental analysis standard for N-Ethyl-3-phenylpiperazine-1-carboxamide is fundamentally dictated by the analytical objective. For identity and purity confirmation , the theoretical elemental composition serves as the standard, and CHN combustion analysis is the definitive method. For ensuring safety and regulatory compliance , the standards are the permitted daily exposure limits defined in ICH Q3D and USP <232> , with ICP-MS being the required high-sensitivity technique for final quality control and product release. While XRF provides a valuable, non-destructive method for rapid screening, it does not replace the need for the more sensitive and comprehensive analysis provided by ICP-MS. A thorough understanding of these techniques and their underlying principles is essential for any scientist involved in the development and manufacturing of safe and effective pharmaceuticals.

References

  • Netpharmalab. (2025, August 18). ICP-MS Is the Key Technique for the Control of Toxic Impurities.
  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.
  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES: choosing the right elemental impurity test.
  • Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
  • Shimadzu. AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030.
  • ResearchGate. (2020, January 5). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?.
  • Merck. Inorganic Elemental Impurity Mix Standards.
  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • MDPI. (2022, July 8). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review.
  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
  • ThermoFisher. (2016, May 1). Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements.
  • New Food Magazine. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ChemScene. 1253527-83-1 | N-Ethyl-3-phenylpiperazine-1-carboxamide.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ThermoFisher. (2020, January 28). What is XRF (X-ray fluorescence) and How Does it Work?.
  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • Wikipedia. X-ray fluorescence.
  • Encyclopedia.pub. (2022, August 5). Portable X-ray Fluorescence Analysis of Organic Amendments.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF.
  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Sigma-Aldrich. N-ethylpiperazine-1-carboxamide hydrochloride | 474711-90-5.
  • Journal of Chemical and Pharmaceutical Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No..
  • PubChem. N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289.
  • PMC. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
  • ACS Publications. (2014, September 25). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • Chemical Synthesis Database. (2025, May 20). 1-ethyl-3-phenylpiperazine.

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Comparative

Differentiating N-Ethyl-3-phenylpiperazine-1-carboxamide from metabolic byproducts

Analytical and Pharmacological Differentiation of N-Ethyl-3-phenylpiperazine-1-carboxamide from Metabolic Byproducts Introduction N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS 1253527-83-1) is a structurally complex pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Pharmacological Differentiation of N-Ethyl-3-phenylpiperazine-1-carboxamide from Metabolic Byproducts

Introduction

N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS 1253527-83-1) is a structurally complex piperazine derivative. In drug development and forensic toxicology, distinguishing the parent molecule from its metabolic byproducts is critical for accurate pharmacokinetic (PK) profiling and toxicity assessments. Piperazine-based compounds undergo extensive hepatic biotransformation, primarily driven by cytochrome P450 (CYP) enzymes such as CYP2D6, CYP1A2, and CYP3A4[1]. This guide details the objective analytical differentiation of the parent compound from its primary phase I metabolites using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

Mechanistic Overview of Biotransformation

When exposed to hepatic enzymes, the parent compound undergoes three primary metabolic trajectories:

  • N-Dealkylation: Cleavage of the N-ethyl group yields 3-phenylpiperazine-1-carboxamide. This is typically the most abundant metabolite, driven heavily by CYP3A4 and CYP2D6[1].

  • Aromatic Hydroxylation: Oxidation of the phenyl ring produces N-Ethyl-3-(hydroxyphenyl)piperazine-1-carboxamide[3].

  • Carboxamide Cleavage / Ring Opening: Hydrolysis or severe oxidation can lead to the loss of the carboxamide group or contraction of the piperazine ring[4].

MetabolicPathway Parent N-Ethyl-3-phenylpiperazine- 1-carboxamide (Parent, m/z 234) CYP Hepatic CYP450 (CYP2D6, CYP3A4, CYP1A2) Parent->CYP Phase I Metabolism M1 3-Phenylpiperazine- 1-carboxamide (N-Deethylation, m/z 206) CYP->M1 N-Dealkylation M2 N-Ethyl-3-(hydroxyphenyl) piperazine-1-carboxamide (Aromatic Hydroxylation, m/z 250) CYP->M2 Ring Oxidation M3 1-Ethyl-2-phenylpiperazine (Carboxamide Cleavage, m/z 191) CYP->M3 Hydrolysis

Fig 1. Phase I metabolic pathways of N-Ethyl-3-phenylpiperazine-1-carboxamide via CYP450 enzymes.

Comparative Analytical Performance

Differentiating these compounds requires exploiting their distinct physicochemical properties. The loss of the lipophilic ethyl group in the N-dealkylated metabolite (M1) significantly reduces its hydrophobicity. Consequently, M1 exhibits a lower retention factor (


) on a non-polar C18 stationary phase, eluting earlier than the parent compound. Conversely, aromatic hydroxylation (M2) introduces a polar hydroxyl group, which also shifts the retention time but alters the precursor ion mass (+16 Da), allowing for distinct mass filtration[3].

Table 1: Quantitative LC-MS/MS Parameters for Differentiation

CompoundMolecular Weight (Da)Precursor Ion [M+H]+Primary Product Ion (m/z)Collision Energy (eV)Expected RT (min)*
Parent Compound 233.31234.2161.1254.85
M1 (N-Deethylated) 205.26206.1133.1223.20
M2 (Hydroxylated) 249.31250.2177.1283.95
M3 (Des-carboxamide) 190.28191.1119.1205.15
IS (Piperazin-2-one-d6) 106.16107.165.1152.10

*Retention times (RT) are based on a standard 10-minute reverse-phase gradient.

Self-Validating Experimental Protocol: In Vitro Metabolism & LC-MS/MS Analysis

To ensure trustworthiness, this protocol incorporates a self-validating feedback loop: the use of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression, while zero-minute control incubations validate that metabolites are enzymatically generated rather than artifacts of sample degradation[5].

Step 1: Human Liver Microsome (HLM) Incubation

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reaction Mixture: Combine the buffer, human liver microsomes (final protein concentration 1.0 mg/mL), and N-Ethyl-3-phenylpiperazine-1-carboxamide (final concentration 10 µM).

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures the enzymes reach optimal thermodynamic activity before the reaction is initiated.

  • Initiation: Add NADPH (final concentration 1.0 mM) to initiate the CYP450-mediated reaction.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

Step 2: Quenching and Extraction (Protein Precipitation)

  • Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of the internal standard (e.g., Piperazin-2-one-d6). Causality: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity, while the cold temperature minimizes chemical degradation of unstable intermediates.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant to an LC vial for analysis.

Step 3: LC-MS/MS Acquisition

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (2.1 × 50 mm, 1.8 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Ramp from 5% B to 95% B over 6 minutes. Causality: Formic acid acts as an ion-pairing agent, improving peak shape for basic piperazine nitrogens and enhancing protonation in the positive ESI mode.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Set the transitions as defined in Table 1 to selectively filter out matrix noise[2].

LCMSWorkflow Incubation 1. HLM Incubation (Parent + NADPH) Quench 2. Quenching & Extraction (Acetonitrile + IS) Incubation->Quench Separation 3. UHPLC Separation (C18 Column, Gradient) Quench->Separation Detection 4. ESI-MS/MS Detection (MRM Mode, +ve Ion) Separation->Detection Analysis 5. Data Processing (Peak Area Ratios) Detection->Analysis

Fig 2. Step-by-step LC-MS/MS workflow for isolating and quantifying piperazine metabolites.

Conclusion

Differentiating N-Ethyl-3-phenylpiperazine-1-carboxamide from its metabolic byproducts requires a robust understanding of its biotransformation pathways. By leveraging the distinct polarity shifts caused by N-dealkylation and hydroxylation, researchers can achieve baseline chromatographic resolution. Coupling this with the high specificity of MRM mass spectrometry ensures that the parent compound can be accurately quantified without interference from structurally analogous metabolites.

References

  • Antia, U., et al. (2010). "Metabolic interactions with piperazine-based 'party pill' drugs." ResearchGate. Available at: [Link]

  • Lee, S. J., et al. (2006). "In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction." PubMed. Available at: [Link]

  • Welz, M., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PMC. Available at: [Link]

  • Attwa, M. W., et al. (2020). "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS." RSC Advances. Available at: [Link]

  • Doss, G. A., et al. (2005). "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology. Available at: [Link]

Sources

Validation

Structural Elucidation of N-Ethyl-3-phenylpiperazine-1-carboxamide: A Comparative Guide to X-Ray and Electron Diffraction Techniques

Introduction: The Analytical Challenge N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1) is a highly functionalized, flexible small-molecule active pharmaceutical ingredient (API) intermediate. For drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

N-Ethyl-3-phenylpiperazine-1-carboxamide (CAS: 1253527-83-1) is a highly functionalized, flexible small-molecule active pharmaceutical ingredient (API) intermediate. For drug development professionals, confirming its exact three-dimensional atomic arrangement is a non-trivial bottleneck. The1, often leading to the co-crystallization of syn and anti rotational conformers in the solid state[1].

To satisfy regulatory requirements and guide structure-based drug design, analytical scientists must unambiguously assign the absolute stereochemistry of the phenyl-substituted chiral center and map the intermolecular hydrogen-bonding networks[2]. This guide objectively compares the three leading crystallographic techniques—Single-Crystal X-Ray Diffraction (SC-XRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—providing self-validating protocols and experimental causality to help you select the optimal workflow for your API.

The Contenders: A Quantitative Performance Comparison

Depending on the crystallization kinetics of N-Ethyl-3-phenylpiperazine-1-carboxamide, you may obtain large single crystals, an amorphous-looking powder, or a bulk polycrystalline mass. The table below summarizes how each technique performs across critical analytical parameters.

ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD) + Rietveld
Optimal Crystal Size > 10 μm100 nm – 1 μmBulk Polycrystalline (> 10 mg)
Probe Type & Interaction X-rays (Weak scattering)Electrons (~10⁴ × stronger scattering)X-rays (Weak scattering)
Typical Resolution 0.70 – 0.84 Å0.80 – 1.20 Å1.00 – 2.00 Å (Profile fitting)
Absolute Stereochemistry Yes (via anomalous dispersion)Yes (via dynamical refinement)No (requires CSP/DFT validation)
Data Collection Time 2 – 24 hours2 – 10 minutes1 – 12 hours
Primary Challenge Growing large, untwinned crystalsSample radiation damage; dynamical scattering3D data compressed to 1D; peak overlap
Best Used For... The definitive "Gold Standard" structural proof."Uncrystallizable" sub-micron powders.Bulk phase purity and polymorph screening.

Decision Matrix & Processing Workflows

To navigate the physical limitations of your synthesized batch, refer to the decision workflow below.

G Start Synthesized API: N-Ethyl-3-phenylpiperazine-1-carboxamide Q1 Crystal Size? Start->Q1 SCXRD Single-Crystal XRD (>10 μm) Q1->SCXRD Large, single crystals MicroED MicroED (<1 μm) Q1->MicroED Nanocrystals / Powder PXRD Powder XRD (Polycrystalline) Q1->PXRD Bulk powder analysis Refine1 Direct Methods / Patterson SCXRD->Refine1 Refine2 Kinematical / Dynamical Refinement MicroED->Refine2 Refine3 Rietveld Refinement + CSP PXRD->Refine3 Final Absolute 3D Structure & Stereochemistry Refine1->Final Refine2->Final Refine3->Final

Workflow for selecting the optimal diffraction technique based on crystal size.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. Below are the causally-driven, step-by-step workflows for each technique.

Workflow A: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the2[2].

  • Crystal Growth: Dissolve N-Ethyl-3-phenylpiperazine-1-carboxamide in a 1:1 mixture of chloroform and ethyl acetate. Allow slow evaporation at 4 °C over 72 hours.

    • Causality: Slow thermodynamic kinetics reduce defect formation and twinning, yielding the high-quality single crystals (>10 μm) necessary for coherent X-ray scattering.

  • Mounting: Select a crystal under polarized light (extinction indicates a single domain). Mount on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a cryostream set to 100 K. Use Cu-Kα radiation (λ = 1.5418 Å).

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution and allowing the precise measurement of the C-N partial double bond[1][2].

  • Refinement & Self-Validation: Solve the phase problem using intrinsic phasing and refine via full-matrix least-squares on F² (e.g., SHELXL).

    • Validation Check: Monitor the R₁ factor (must be < 5%). Run a CheckCIF report to ensure no missing symmetry elements (Alert A/B) or unresolved residual electron density peaks.

Workflow B: Microcrystal Electron Diffraction (MicroED)

When the API stubbornly precipitates as a powder,3[3].

  • Sample Preparation: Gently crush 1 mg of the dry API powder. Apply directly onto a glow-discharged holey carbon TEM grid.

  • Cryogenic Transfer: Plunge the grid into liquid nitrogen and transfer it to a cryo-TEM operating at 120 kV or 200 kV.

    • Causality: Electrons interact with matter ~10⁴ times stronger than X-rays. While this enables sub-micron diffraction, it causes rapid radiation damage. Cryo-cooling is mandatory to preserve the organic lattice[4].

  • Continuous Rotation Data Collection: Rotate the stage continuously at 0.5°/sec while recording diffraction patterns on a direct electron detector.

    • Causality: Continuous rotation accurately integrates intensities across Bragg peaks, mitigating the "missing wedge" problem and reducing dynamical scattering artifacts[3].

  • Refinement & Self-Validation: Process data using standard X-ray software. 5[5].

    • Validation Check: Cross-reference the electrostatic potential map with the expected piperazine chair conformation. A stable refinement without geometric restraints confirms success.

Workflow C: PXRD and Rietveld Refinement

For bulk phase purity and polymorph screening, PXRD is unmatched. However, extracting a de novo 3D structure from 1D powder data requires rigorous computational validation.

  • Sample Preparation: Grind the bulk API gently using an agate mortar to a uniform particle size (<5 μm). Load into a 0.5 mm borosilicate glass capillary.

    • Causality: Capillary transmission geometry randomizes crystallite orientation, preventing the "preferred orientation" artifacts common in flat-plate Bragg-Brentano setups[6].

  • Data Collection: Collect high-resolution powder data from 2θ = 2° to 50° using Cu-Kα₁ radiation.

  • Global Optimization: Index the powder pattern to find the unit cell. Use a simulated annealing algorithm to position the N-Ethyl-3-phenylpiperazine-1-carboxamide molecule within the cell.

    • Causality: Because PXRD suffers from 3D data compressed into 1D, overlapping peaks cause direct phasing methods to fail. Global optimization circumvents this by testing millions of molecular orientations against the experimental profile[7].

  • Refinement & Self-Validation: Refine the structural model using the Rietveld method.

    • Validation Check:7[7]. If the Rietveld model deviates significantly from the DFT energy minimum, the solution is likely a mathematical false positive and must be rejected[6][7].

The Universal Data Pipeline

Regardless of the physical technique chosen, the mathematical journey from raw diffraction spots to a validated structural model follows a unified logic:

Pipeline Data Diffraction Data (Intensities & Angles) Phase Phase Problem Solution (Ab Initio / Direct Methods) Data->Phase Model Initial Electron/Potential Density Map Phase->Model Refine Least-Squares Refinement (SHELXL / FullProf) Model->Refine Validate Validation (R-factor, CheckCIF) Refine->Validate Validate->Refine Iterative adjustment

Crystallographic data processing pipeline from diffraction to final model.

Conclusion

For the structural confirmation of N-Ethyl-3-phenylpiperazine-1-carboxamide, SC-XRD remains the undisputed champion if crystals >10 μm can be grown. However, the pharmaceutical industry is rapidly shifting toward MicroED for its ability to elucidate absolute stereochemistry directly from amorphous-looking powders in minutes. PXRD combined with DFT-validated Rietveld refinement serves as the ultimate safety net for bulk phase analysis, ensuring that the polymorph you characterize is the exact polymorph you manufacture.

References

1.[1] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. 1 2.[4] MicroED in natural product and small molecule research . eScholarship.org. 4 3.[2] Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction... . Improved Pharma. 2 4.[5] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED . ACS Publications. 5 5.[3] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination . ACS Publications. 3 6.[7] Solving molecular compounds from powder diffraction data: are results always reliable? . PMC. 7 7.[6] DFT–Assisted Structure Determination from Powder X-ray Diffraction Data... . MDPI. 6

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Safety & Regulatory Compliance

Safety

N-Ethyl-3-phenylpiperazine-1-carboxamide proper disposal procedures

Executive Summary: Immediate Action Plan Do Not: Do NOT dispose of via sink/drain. (High probability of aquatic toxicity and persistence).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do Not:

  • Do NOT dispose of via sink/drain. (High probability of aquatic toxicity and persistence).

  • Do NOT mix with oxidizing agents or strong acids during collection (Risk of exothermic reaction or nitrosamine formation).

  • Do NOT treat as general trash. This is a bioactive pharmaceutical intermediate.

Do:

  • Segregate as a "Non-Halogenated Organic" (unless dissolved in halogenated solvents).

  • Label clearly with full chemical name and CAS: 1253527-83-1 .[]

  • Disposal Method: High-Temperature Incineration is the mandatory standard to ensure destruction of the piperazine pharmacophore.[]

Chemical Profile & Hazard Identification

To dispose of N-Ethyl-3-phenylpiperazine-1-carboxamide safely, we must understand its functional reactivity.[] As a piperazine derivative containing a carboxamide group, it possesses specific stability and reactivity profiles that dictate its waste stream.

ParameterDataOperational Implication
CAS Number 1253527-83-1Use for waste manifesting and inventory tracking.[]
Functional Groups Piperazine Ring, Carboxamide, Phenyl GroupPiperazine: Basic nitrogen; potential sensitizer. Carboxamide: Generally stable, requires high energy to degrade.
Bioactivity High (CNS Active Analog)Treat as a Potent Compound . Avoid dust generation.[2][3][4][5][6]
Solubility Organic Solvents (DMSO, MeOH)Will likely enter the liquid organic waste stream.
Reactivity Incompatible with strong oxidizers, acids, acid chloridesSegregation Critical: Do not mix with Nitric Acid or Nitrites (Nitrosamine risk).
The "Why" Behind the Protocol (Causality)
  • Piperazine Ring Stability: The piperazine ring is heterocyclic and chemically robust. Standard wastewater treatment (biological digestion) often fails to fully degrade these rings, leading to bioaccumulation in aquatic systems. High-temperature incineration (>1000°C) is required to break the C-N bonds effectively.[]

  • Nitrosamine Potential: Secondary amines (and some amides under stress) can form carcinogenic nitrosamines if exposed to nitrating agents. Strict segregation from nitrate waste is a self-validating safety step.[]

Waste Stream Classification (RCRA & EPA Logic)

Since this specific CAS is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it is classified by Characteristic .[]

  • Is it Ignitable (D001)? No (as a pure solid). If in solvent (e.g., Methanol), yes.

  • Is it Corrosive (D002)? Unlikely (Amides are neutral/weakly basic).

  • Is it Reactive (D003)? No.

  • Is it Toxic (D004-D043)? Not via TCLP standard panel.

Decision Matrix: Waste Segregation Flowchart

WasteSegregation Start Waste: N-Ethyl-3-phenylpiperazine-1-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container: Wide-Mouth HDPE Label: 'Solid Organic Waste - Toxic' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo BinHalo Container: Safety Can / Glass Label: 'Halogenated Waste' Halo->BinHalo BinNonHalo Container: Safety Can / HDPE Label: 'Flammable Non-Halogenated' NonHalo->BinNonHalo Destruction Final Fate: High-Temp Incineration BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision logic for segregating N-Ethyl-3-phenylpiperazine-1-carboxamide based on physical state and solvent carrier.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Labeling:

    • Primary Name: "N-Ethyl-3-phenylpiperazine-1-carboxamide"[][7]

    • Hazard Checkbox: "Toxic" and "Irritant".

  • Procedure:

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

    • Transfer solid waste to the container inside a fume hood to prevent dust inhalation.

    • Wipe the exterior of the container with a damp paper towel (solvent-wet) to remove dust residues; dispose of the towel in the solid waste bin.

    • Seal tightly.[2][5]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Container:

    • If Halogenated (DCM): Amber Glass or Fluorinated HDPE.

    • If Non-Halogenated (Methanol/Acetonitrile): Standard HDPE Carboy.

  • Compatibility Check (Self-Validating Step):

    • Test: Ensure the waste stream pH is between 4 and 10.

    • Reasoning: Extreme pH can induce hydrolysis of the carboxamide, releasing the phenylpiperazine moiety, which is more volatile and potentially more toxic. Keeping pH neutral stabilizes the molecule until incineration.

  • Procedure:

    • Pour waste into the designated carboy using a funnel.

    • Do not fill >90% to allow for thermal expansion.

    • Log the volume added on the waste tag immediately.

Scenario C: Spill Cleanup (Emergency Contingency)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respirator if powder is loose.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.

    • Liquid: Absorb with vermiculite or sand.[6] Do not use sawdust (potential reaction with other chemicals in the spill).

  • Decontamination: Wash the surface with a dilute surfactant (soap and water) followed by an ethanol wipe. The piperazine moiety is lipophilic; water alone may not remove residues.

References & Verification

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link][]

  • PubChem. (2023). Compound Summary: Piperazine Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

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